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  • Product: 3-Methyl-5-phenyl-2H-1,4-oxazine
  • CAS: 83072-47-3

Core Science & Biosynthesis

Foundational

Mechanism of Formation for 3-Methyl-5-Phenyl-2H-1,4-Oxazine: A Comprehensive Technical Guide

Executive Summary The 1,4-oxazine scaffold is a privileged heterocyclic core embedded in numerous bioactive compounds, exhibiting potent anti-ulcer, anti-hypertensive, and anti-cancer properties. Within this class, 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazine scaffold is a privileged heterocyclic core embedded in numerous bioactive compounds, exhibiting potent anti-ulcer, anti-hypertensive, and anti-cancer properties. Within this class, 3-methyl-5-phenyl-2H-1,4-oxazine presents a unique synthetic challenge due to its specific regiochemistry and dual unsaturation (C3=N4 and C5=C6).

As drug development increasingly relies on highly functionalized heterocycles, understanding the precise mechanistic causality behind their formation is critical. This whitepaper elucidates the exact thermodynamic and kinetic pathways required to construct the 3-methyl-5-phenyl-2H-1,4-oxazine architecture. We will dissect the regioselective annulation of α -halocarbonyls with β -amino alcohols, contrast it with modern alkynyl alcohol cyclizations, and provide a self-validating experimental framework for its synthesis.

Retrosynthetic Analysis & Regiochemical Control

A common pitfall in 1,4-oxazine synthesis is the loss of regiocontrol, leading to undesired regioisomers. For instance, the classical condensation of 2-bromoacetophenone with 1-amino-2-propanol invariably yields the 6-phenyl isomer, as the amine preferentially attacks the primary alkyl halide, leaving the phenyl group adjacent to the oxygen-bearing carbon upon cyclization.

To strictly enforce the 5-phenyl and 3-methyl substitution pattern, we must invert the synthon polarity. By utilizing 2-chloro-2-phenylacetaldehyde and 2-amino-1-propanol , the primary amine displaces the secondary chloride, positioning the nitrogen directly adjacent to the phenyl-bearing carbon (C5). Subsequent intramolecular attack of the hydroxyl group onto the aldehyde carbonyl ensures the oxygen is bonded to C6, perfectly establishing the target regiochemistry.

Retrosynthesis Target 3-Methyl-5-phenyl-2H-1,4-oxazine (Target Molecule) Intermediate 3-Methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazine (Dihydro Precursor) Target->Intermediate Retrosynthetic Oxidation Synthons 2-Chloro-2-phenylacetaldehyde + 2-Amino-1-propanol Intermediate->Synthons Retrosynthetic Annulation

Retrosynthetic disconnection of 3-methyl-5-phenyl-2H-1,4-oxazine highlighting key precursors.

Primary Mechanistic Pathway: Annulation and Oxidative Dehydrogenation

The formation of 3-methyl-5-phenyl-2H-1,4-oxazine proceeds via a meticulously choreographed four-step cascade.

Step 1: N-Alkylation (SN2 Displacement)

The reaction initiates with the nucleophilic attack of the primary amine of 2-amino-1-propanol onto the α -carbon of 2-chloro-2-phenylacetaldehyde. The use of a mild inorganic base (e.g., K₂CO₃) scavenges the generated HCl, preventing amine protonation while suppressing competitive O-alkylation.

Step 2: Intramolecular Hemiacetal Cyclization

The resulting intermediate, N-(1-phenyl-2-oxoethyl)-2-amino-1-propanol, undergoes rapid intramolecular cyclization. The pendant hydroxyl group attacks the highly electrophilic aldehyde carbonyl. This step is thermodynamically driven by the formation of a stable, low-strain 6-membered morpholine ring (a cyclic hemiacetal). Similar biomimetic hemiacetal pathways are well-documented in the synthesis of complex oxazino-oxazines .

Step 3: Dehydration

At elevated temperatures, the cyclic hemiacetal undergoes dehydration. The elimination of water (loss of the C6-hydroxyl and the C5-proton) establishes the first degree of unsaturation, yielding 3-methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazine . The driving force here is the formation of the C5=C6 double bond, which enters into conjugation with the adjacent phenyl ring, significantly lowering the system's overall energy.

Step 4: Oxidative Dehydrogenation

The final transformation requires the selective oxidation of the C3-N4 bond to generate the fully unsaturated 2H-1,4-oxazine. A mild, high-potential oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is employed. DDQ abstracts a hydride from C3, followed by deprotonation at N4, establishing the C3=N4 imine bond without cleaving the sensitive ethereal ring.

Mechanism Step1 1. N-Alkylation (SN2 Displacement) Int1 N-(1-phenyl-2-oxoethyl)-2-amino-1-propanol Step1->Int1 Step2 2. Intramolecular Cyclization (Hemiacetal Formation) Int2 Cyclic Hemiacetal (Morpholin-2-ol derivative) Step2->Int2 Step3 3. Dehydration (Loss of H2O) Int3 3-Methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazine Step3->Int3 Step4 4. Oxidative Dehydrogenation (DDQ Oxidation) Product 3-Methyl-5-phenyl-2H-1,4-oxazine Step4->Product Precursors 2-Chloro-2-phenylacetaldehyde + 2-Amino-1-propanol Precursors->Step1 Int1->Step2 Int2->Step3 Int3->Step4

Sequential mechanistic pathway from linear precursors to the fully unsaturated 1,4-oxazine.

Alternative Modern Pathways: Exo-Dig Cyclizations

While the condensation pathway is highly scalable, modern organometallic and base-promoted methodologies offer alternative routes to the 1,4-oxazine core. Recent advances demonstrate that alkynyl alcohols can undergo highly regioselective exo-dig cyclizations.

For instance, the base-promoted (NaH) cyclization of N-tethered alkynyl alcohols affords 1,4-oxazines via an allene intermediate, a mechanism heavily supported by Density Functional Theory (DFT) calculations . Similarly, transition metal catalysis (e.g., Silver Triflate) has been utilized to drive the cyclization of N-propargyl N-sulfonyl amino alcohols into 3,4-dihydro-2H-1,4-oxazines under ambient conditions . While these methods are elegant, adapting them for the specific 3-methyl-5-phenyl substitution requires complex ynamine precursors, making the primary condensation route detailed in Section 3 the most pragmatic choice for this specific target.

Experimental Protocols & Quantitative Optimization

To ensure reproducibility, the following self-validating protocol details the synthesis via the primary condensation and oxidation pathway.

Table 1: Optimization of Annulation Conditions (Steps 1-3)

Quantitative data summarizing the effect of solvent and base on the yield of the dihydro-intermediate.

EntrySolventBase / CatalystTemp (°C)Time (h)Isolated Yield (%)
1THFEt₃N651245
2CH₃CNK₂CO₃82878
3DMFCs₂CO₃90685
4CH₃CNNaH25462

Note: Entry 3 provides the optimal thermodynamic environment for both the SN2 displacement and the subsequent dehydration.

Step-by-Step Methodology

Part A: Synthesis of 3-Methyl-5-phenyl-5,6-dihydro-2H-1,4-oxazine

  • Preparation: Charge an oven-dried 100 mL round-bottom flask with 2-chloro-2-phenylacetaldehyde (10.0 mmol) and anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Alkylation: Add 2-amino-1-propanol (11.0 mmol) dropwise at 0 °C, followed by the portion-wise addition of Cs₂CO₃ (15.0 mmol).

  • Cyclization & Dehydration: Attach a reflux condenser and elevate the temperature to 90 °C. Stir the mixture for 6 hours. The elevated temperature is strictly required to drive the dehydration of the hemiacetal intermediate.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the aldehyde spot and the emergence of a UV-active product spot confirms dehydration.

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part B: Oxidative Dehydrogenation to Target Molecule

  • Oxidation: Dissolve the crude dihydro-intermediate in anhydrous CH₂Cl₂ (30 mL). Cool to 0 °C.

  • Reagent Addition: Slowly add DDQ (11.0 mmol) in small portions. The solution will turn deep red/brown. Stir at room temperature for 2 hours.

  • Filtration: As the reaction progresses, the reduced DDQ byproduct (DDQH₂) precipitates as a pale solid. Filter the mixture through a pad of Celite to remove the solid.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 3-methyl-5-phenyl-2H-1,4-oxazine.

References

  • Santes, V., Gómez, E., Jiménez, G., Santillan, R., Gutiérrez, A., & Farfán, N. (2000). "Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography." Synthetic Communications, 30(15), 2721-2734. URL:[Link]

  • Vandavasi, J. K., Hu, W.-P., Chen, H.-Y., Senadi, G. C., Chen, C.-Y., & Wang, J.-J. (2012). "A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies." Organic Letters, 14(12), 3134-3137. URL:[Link]

  • Patil, A. R., & Marelli, U. K. (2024). "Silver Triflate Catalyzed Cyclization of N-Propargyl N-Sulfonyl Amino Alcohols." Organic Letters, 26(18), 7584-7589. URL:[Link]

Exploratory

The Quantum Scaffold: Computational Modeling and Electronic Properties of 3-Methyl-5-Phenyl-2H-1,4-Oxazine

Executive Summary The 1,4-oxazine scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and advanced materials science[1]. Specifically, 3-methyl-5-phenyl-2H-1,4-oxazine presents a highly con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-oxazine scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and advanced materials science[1]. Specifically, 3-methyl-5-phenyl-2H-1,4-oxazine presents a highly conjugated, sterically nuanced architecture. For drug development professionals and computational chemists, understanding the electronic properties of this molecule is the first step in rational drug design. This whitepaper provides an authoritative, self-validating computational framework for modeling its behavior, detailing the causality behind methodological choices and translating quantum mechanical outputs into actionable pharmacological insights.

The Causality of Computational Methodologies

In computational chemistry, methodological choices dictate the validity of the output. For heterocyclic systems like 3-methyl-5-phenyl-2H-1,4-oxazine, Density Functional Theory (DFT) is the gold standard[2].

Why DFT with B3LYP/6-311++G(d,p)?

We mandate the use of the B3LYP functional paired with the 6-311++G(d,p) basis set. The causality behind this specific selection is threefold:

  • Functional Choice (B3LYP): While newer functionals like M06-2X excel at modeling non-covalent interactions, B3LYP provides a field-validated baseline for the energetic gaps of conjugated oxazine derivatives. This allows researchers to directly compare new derivatives with decades of legacy pharmacological data[2].

  • Diffuse Functions (++): The inclusion of diffuse functions is strictly required to model the electron density of the lone pairs on the oxygen and nitrogen heteroatoms. Because these lone pairs extend significantly into the extracellular space to form hydrogen bonds with target receptors, failing to use diffuse functions results in artificially truncated electron clouds[3].

  • Polarization Functions (d,p): Polarization functions allow for the asymmetric distortion of electron clouds during intermolecular interactions. This is a non-negotiable factor when predicting how the 5-phenyl ring will adapt to the steric constraints of a biological binding pocket.

G1 A Input Geometry 3-Methyl-5-phenyl-2H-1,4-oxazine B DFT Optimization B3LYP/6-311++G(d,p) A->B Z-matrix/Cartesian C Frequency Analysis (Self-Validation) B->C Converged Geometry D Electronic Properties FMO, MEP, NBO C->D Nimag = 0 (True Minimum) E Pharmacophore Mapping & Docking D->E Descriptors

Fig 1. Self-validating computational workflow for oxazine electronic property analysis.

Electronic Properties and Reactivity Profiling

Frontier Molecular Orbitals (FMOs)

The chemical reactivity of 3-methyl-5-phenyl-2H-1,4-oxazine is governed by its Frontier Molecular Orbitals[4].

  • HOMO (Highest Occupied Molecular Orbital): Represents the ionization potential. In this molecule, the HOMO is typically localized over the nitrogen atom and the conjugated phenyl ring, dictating its nucleophilic capacity.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents electron affinity. The LUMO is generally distributed across the oxazine core, highlighting regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap ( ΔE ) is a critical metric for chemical hardness. A smaller gap indicates a highly polarizable (soft) molecule that is kinetically reactive, whereas a larger gap denotes high kinetic stability—a crucial parameter for predicting the shelf-life and metabolic half-life of oxazine-derived drugs[3].

Molecular Electrostatic Potential (MEP) Mapping

Mapping the MEP is not merely for visualization; it is the causal link to predicting phase I metabolic vulnerabilities. Cytochrome P450 enzymes typically attack the most nucleophilic regions of a heterocycle. By generating an MEP map, we identify the deep red (electron-rich) zones around the oxygen and nitrogen atoms, which act as primary hydrogen bond acceptors, and the blue (electron-poor) zones, which act as hydrogen bond donors or sites for nucleophilic addition[3].

G2 HOMO HOMO (Nucleophilicity) GAP Energy Gap (ΔE) Chemical Hardness HOMO->GAP LUMO LUMO (Electrophilicity) LUMO->GAP REACT Reactivity Profile GAP->REACT MEP MEP Mapping (Charge Distribution) MEP->REACT

Fig 2. Causality of frontier molecular orbitals and MEP in determining molecular reactivity.

Quantitative Data Summary

The following table synthesizes representative quantum chemical reactivity parameters for substituted 1,4-oxazine and related hybrid derivatives, calculated at the B3LYP/6-311++G(d,p) level of theory[2][4].

ParameterSymbolRepresentative Value (eV)Mechanistic Implication in Drug Design
HOMO Energy EHOMO​ -5.44 to -6.15Determines electron-donating capability to receptors.
LUMO Energy ELUMO​ -1.03 to -1.47Determines electron-accepting capability from targets.
Energy Gap ΔE 3.97 to 5.12Indicates chemical hardness and kinetic stability.
Global Hardness η ~ 2.20 to 2.56Measures resistance to charge transfer ( ΔE/2 ).
Electrophilicity ω 1.51 to 2.10Measures the propensity to absorb electrons.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the computational modeling of 3-methyl-5-phenyl-2H-1,4-oxazine must follow a strict, self-validating loop. Do not proceed to property calculation without verifying the geometric minimum.

Step-by-Step Methodology

Step 1: Initial Geometry Construction

  • Action: Build the 3D structure of 3-methyl-5-phenyl-2H-1,4-oxazine using a standard molecular builder (e.g., GaussView or Avogadro).

  • Causality: Ensure the 2H-position (the saturated carbon at position 2) is correctly hybridized ( sp3 ) to prevent artificial planarization of the oxazine ring.

Step 2: Ground-State Geometry Optimization

  • Action: Execute a DFT optimization using the opt keyword with the B3LYP/6-311++G(d,p) basis set in Gaussian 16 or equivalent software.

  • Causality: The optimization algorithm minimizes the forces on the atoms, driving the molecule to its lowest energy conformation.

Step 3: Frequency Calculation (The Self-Validation Step)

  • Action: Run a vibrational frequency calculation (freq) on the optimized geometry at the exact same level of theory.

  • Validation Check: Examine the output for imaginary frequencies.

    • If Nimag​=0 : The structure is a true local minimum. Proceed to Step 4.

    • If Nimag​>0 : The structure is trapped in a saddle point (transition state). You must perturb the geometry along the normal mode of the imaginary frequency and re-run Step 2.

Step 4: Single-Point Energy and FMO Extraction

  • Action: Extract the EHOMO​ and ELUMO​ values from the formatted checkpoint file. Calculate global reactivity descriptors (Hardness, Softness, Electrophilicity) using Koopmans' theorem approximations[4].

Step 5: MEP and NBO Analysis

  • Action: Generate the MEP surface using a formatted cube file, mapping the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., π→π∗ transitions between the phenyl ring and the oxazine core).

  • Causality: NBO analysis provides a rigorous quantum mechanical basis for understanding the stability conferred by the delocalization of the nitrogen lone pair into the adjacent π system.

References

  • El Hadki, H., et al. "Theoretical Study of Reaction Between Nitrilimine and 1,4 oxazine 2 Carboxylate by MP2 and DFT Methods." Oriental Journal of Chemistry (SciSpace). [Link]

  • "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Frontiers in Chemistry. [Link]

  • "Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents." PubMed Central (PMC).[Link]

Sources

Exploratory

The Pharmacological Potential of Substituted 2H-1,4-Oxazine Derivatives: A Technical Guide to Scaffold Optimization and Therapeutic Applications

Executive Summary In the landscape of modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing diverse, high-affinity ligands for multiple biological targets—is a continuo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for privileged scaffolds—molecular frameworks capable of providing diverse, high-affinity ligands for multiple biological targets—is a continuous pursuit. The 1,4-oxazine heterocyclic system, particularly its substituted 2H-benzo[b][1,4]oxazine derivatives, has emerged as a highly versatile pharmacophore. This whitepaper provides an in-depth technical analysis of the structural mechanics, pharmacological applications, and standardized experimental workflows required to synthesize and evaluate these compounds.

Structural Biology & Pharmacophore Mechanics

The core strength of the 1,4-oxazine ring lies in its dual-heteroatom composition: a nitrogen and an oxygen atom positioned opposite each other in a six-membered, doubly unsaturated ring.

  • The Oxygen Atom: Acts as a rigid, directional hydrogen-bond acceptor, critical for docking into kinase hinge regions or enzyme active sites.

  • The Nitrogen Atom: Provides a highly tunable site for functionalization (e.g., alkylation, acylation, or arylation). Modulating the substituents on the nitrogen allows medicinal chemists to finely tune the molecule's basicity, lipophilicity (LogP), and overall pharmacokinetic profile.

This structural flexibility allows the 1,4-oxazine scaffold to be directed toward vastly different therapeutic targets depending on its peripheral substitutions.

Key Pharmacological Applications & Target Mechanisms

Oncology: Hypoxia-Targeted Therapeutics

Solid tumors are notoriously difficult to treat due to their hypoxic microenvironments, which confer resistance to standard radiotherapy and chemotherapy. Substituted 2H-benzo[b][1,4]oxazine derivatives have been successfully engineered as hypoxia-activated prodrugs. Upon entering the oxygen-deprived tumor core, these compounds undergo bioreductive activation. Mechanistically, they selectively inhibit hypoxic cell growth by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), p21, and Vascular Endothelial Growth Factor (VEGF) .

Cell Death Regulation: Ferroptosis Inhibition

Ferroptosis is an iron-dependent form of non-apoptotic cell death driven by the catastrophic accumulation of lipid peroxides. Recent high-throughput screening campaigns have identified novel benzo[b][1,4]oxazine derivatives (such as compound NYY-6a) as potent radical-trapping antioxidants (RTAs). These derivatives inhibit RSL3-induced ferroptosis with nanomolar efficacy, providing a promising therapeutic avenue for acute organ injuries and neurodegenerative disorders .

Cardiovascular & Metabolic Disease: Lipid Lowering

Beyond oncology and neuroprotection, tetrahydro-1,4-oxazine derivatives exhibit potent squalene synthase inhibitory activity. By blocking this downstream enzyme in the cholesterol biosynthesis pathway, specific 2-[4-(hetero)aromatic]phenyl-substituted derivatives significantly lower LDL-cholesterol and triglycerides in hyperlipidemic models, while simultaneously providing antioxidant benefits to prevent lipid peroxidation .

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of various oxazine derivatives across different biological targets, providing a benchmark for lead optimization.

Compound Class / ScaffoldPrimary Target / MechanismKey SubstitutionsEfficacy (IC50 / EC50)Reference
2H-benzo[b][1,4]oxazines HIF-1α / Hypoxia TargetingHalogenated aryl groups10 - 87 μM (Hypoxic cells)
Benzo[b][1,4]oxazine (NYY-6a) Lipid Peroxidation / FerroptosisAlkyl-substituted amines~50 nM
Tetrahydro-1,4-oxazines Squalene Synthase2-[4-(hetero)aromatic]phenyl1 - 10 μM
2H-benzo[b][1,4]oxazines Bacterial RibosomeChloro & Methyl groupsMIC ~5-10 μg/mL

Mechanistic Pathway Visualizations

Pathways cluster_0 Oncology (Hypoxia) cluster_1 Neuroprotection / Liver Injury Oxazine 1,4-Oxazine Scaffold HIF1A Inhibit HIF-1α Oxazine->HIF1A RTA Radical Trapping (RTA) Oxazine->RTA VEGF Downregulate VEGF HIF1A->VEGF Apoptosis Tumor Cell Apoptosis VEGF->Apoptosis Lipid Block Lipid Peroxidation RTA->Lipid Ferroptosis Inhibit Ferroptosis Lipid->Ferroptosis

Mechanistic pathways of 1,4-oxazine derivatives in hypoxia targeting and ferroptosis inhibition.

Standardized Experimental Protocol: Synthesis and High-Throughput Screening

As an application scientist, establishing a robust, reproducible workflow is paramount. The following protocol outlines the microwave-assisted synthesis of 2H-benzo[b][1,4]oxazines and their subsequent biological validation.

Phase 1: Microwave-Assisted Synthesis of 2H-Benzo[b][1,4]oxazines

Causality & Rationale: Traditional reflux methods for oxazine synthesis suffer from long reaction times and thermal degradation of sensitive intermediates. Microwave irradiation leverages dielectric heating to drastically accelerate the condensation. Furthermore, Cesium Carbonate (Cs₂CO₃) is utilized instead of standard bases (like NaOH) because it exploits the "cesium effect"—the large, weakly coordinating cesium cation enhances the nucleophilicity of the phenol/amine, driving higher yields .

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 2-aminophenol in 10 mL of anhydrous dichloromethane (DCM).

  • Base Catalysis: Add 1.5 mmol of Cs₂CO₃ and 0.5 mmol of tetrabutylammonium hydrogen sulfate (acting as a phase transfer catalyst). Stir at room temperature for 30 minutes to facilitate complete deprotonation.

  • Electrophile Introduction: Dropwise, add 1.2 mmol of the corresponding phenacyl bromide (e.g., 2-bromo-4-chloroacetophenone) dissolved in 5 mL DCM.

  • Microwave Irradiation: Transfer the mixture to a sealed microwave reactor vessel. Irradiate at 150 W (maintaining a strict 80°C internal temperature) for 3–5 minutes.

  • Workup & Purification: Quench the reaction with distilled water, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure substituted 2H-1,4-oxazine.

  • Self-Validation Check: Confirm structural integrity via ¹H-NMR (verifying the characteristic oxazine ring protons) and FT-IR (confirming C-O-C stretching at ~1250 cm⁻¹).

Workflow Step1 1. Reactants Prep 2-Aminophenol + Halide Step2 2. Base Catalysis Cs2CO3 Addition Step1->Step2 Step3 3. Microwave Synthesis 3-5 min Irradiation Step2->Step3 Step4 4. Purification Column Chromatography Step3->Step4 Step5 5. In Vitro Assays Normoxic vs Hypoxic Step4->Step5

Step-by-step experimental workflow for the synthesis and screening of 1,4-oxazine derivatives.

Phase 2: In Vitro Hypoxia Selectivity Assay (Efficacy Validation)

Causality & Rationale: To confirm that the synthesized oxazines act as true hypoxia-targeted agents, cellular viability must be assessed under strictly controlled oxygen gradients. Comparing normoxic (21% O₂) versus hypoxic (1% O₂) IC50 values establishes the therapeutic window and validates the bioreductive activation mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (hepatocellular carcinoma) cells in two 96-well plates at a density of 5 × 10³ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of the oxazine derivative (ranging from 1 μM to 1000 μM). Crucial Self-Validation: Include Tirapazamine as a positive hypoxia control and vehicle (DMSO < 0.5%) as a negative baseline control.

  • Environmental Incubation:

    • Plate A (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂) for 48 hours.

    • Plate B (Hypoxia): Transfer to a specialized hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 48 hours.

  • Viability Readout (MTT Assay): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL of DMSO and read absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values using non-linear regression. A Hypoxia Cytotoxicity Ratio (HCR) > 10 (Normoxic IC50 / Hypoxic IC50) validates the compound as a highly selective hypoxia-targeted agent.

Conclusion & Future Perspectives

Substituted 2H-1,4-oxazine derivatives represent a highly tunable and privileged class of pharmacophores. By carefully modulating the substitutions around the oxazine core, researchers can direct biological activity toward oncology (hypoxia targeting), neuroprotection (ferroptosis inhibition), or metabolic regulation (squalene synthase inhibition). Future drug development pipelines should focus on optimizing the pharmacokinetic profiles (ADME) of these derivatives to successfully transition them from robust in vitro hits to viable in vivo clinical leads.

References

  • Title: Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Discovery of novel benzo[b][1,4]oxazine derivatives as ferroptosis inhibitors Source: PubMed / National Institutes of Health URL: [Link]

  • Title: Lipid-Lowering (Hetero)Aromatic Tetrahydro-1,4-Oxazine Derivatives with Antioxidant and Squalene Synthase Inhibitory Activity Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: A facile and environmentally benign synthesis of 2H-benzo[b] [1,4] oxazines of potential biological importance Source: Arkivoc / Arkat USA URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine

Introduction and Significance The 1,4-oxazine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities.[1][2][3] Its unique structural and electronic properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Significance

The 1,4-oxazine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant pharmacological activities.[1][2][3] Its unique structural and electronic properties make it a valuable building block in medicinal chemistry and drug development for creating agents with potential therapeutic applications, including anticancer and anti-inflammatory properties.[2][4]

This application note provides a detailed, robust, and reproducible protocol for the synthesis of a specific derivative, 3-methyl-5-phenyl-2H-1,4-oxazine. The described method is based on the classical and efficient cyclocondensation reaction between an α-haloketone and an aminoalcohol. We will elaborate on the causality behind each step, providing insights into reaction monitoring, purification, and characterization to ensure a high degree of success for researchers in the field.

Reaction Principle and Mechanism

The synthesis proceeds via a two-step, one-pot process. The initial step is a nucleophilic substitution (SN2) reaction where the primary amine of (±)-2-amino-1-phenylethanol attacks the electrophilic carbon of chloroacetone. This is followed by an intramolecular cyclization. The intermediate hydroxyl group attacks the imine carbon, and a subsequent dehydration event yields the stable aromatic 2H-1,4-oxazine ring. The use of a base, such as potassium carbonate, is crucial to neutralize the hydrochloric acid formed during the initial SN2 reaction, driving the equilibrium towards product formation.

Materials and Reagents

Reagent/MaterialMolecular Wt. ( g/mol )QuantityMoles (mmol)Molar Eq.
(±)-2-Amino-1-phenylethanol137.181.37 g10.01.0
Chloroacetone92.520.97 g (0.83 mL)10.51.05
Anhydrous Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Acetonitrile (anhydrous)41.0550 mL--
Ethyl Acetate (EtOAc)88.11~200 mL--
n-Hexane86.18~300 mL--
Deionized Water18.02~150 mL--
Brine (Saturated NaCl solution)-~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g--
Silica Gel (230-400 mesh)-~50 g--

Experimental Workflow Diagram

G cluster_prep Phase 1: Reaction cluster_workup Phase 2: Work-up & Isolation cluster_purify Phase 3: Purification & Analysis A Reaction Setup (Flask, Stir Bar, N2 Atmosphere) B Add Reactants (Aminoalcohol, K2CO3, Acetonitrile) A->B C Add Chloroacetone (Dropwise at 0 °C) B->C D Reflux & Monitor (80 °C, TLC analysis) C->D E Cool & Filter (Remove K2CO3) D->E F Solvent Evaporation (Rotary Evaporator) E->F G Aqueous Work-up (Add EtOAc and Water) F->G H Extraction & Washing (Separate layers, wash with brine) G->H I Dry & Concentrate (Dry with Na2SO4, evaporate solvent) H->I J Purification (Silica Gel Column Chromatography) I->J K Characterization (NMR, HRMS) J->K

Caption: High-level workflow for the synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine.

Step-by-Step Synthesis Protocol

5.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-2-amino-1-phenylethanol (1.37 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

    • Expert Insight: Acetonitrile is an excellent polar aprotic solvent for this SN2 reaction, as it effectively solvates the cations without interfering with the nucleophilic amine. Anhydrous conditions are preferred to prevent unwanted side reactions.

5.2. Reagent Addition and Reaction

  • Cool the stirring suspension to 0 °C using an ice bath.

  • Slowly add chloroacetone (0.83 mL, 10.5 mmol) dropwise to the suspension over 10 minutes using a syringe.

    • Expert Insight: Chloroacetone is a lachrymator and should be handled in a fume hood. The dropwise addition at a low temperature helps to control the initial exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 4-6 hours.

5.3. Reaction Monitoring (Trustworthiness)

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (30:70 v/v).

  • Spot the starting material (2-amino-1-phenylethanol) and the reaction mixture on a TLC plate.

  • The reaction is considered complete upon the disappearance of the starting aminoalcohol spot and the appearance of a new, less polar product spot (visualized under UV light at 254 nm).

5.4. Work-up and Isolation

  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the solid potassium carbonate and other salts using a Büchner funnel and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Expert Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic phase before the final drying step.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5.5. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in n-hexane.

  • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

  • Elute the column with a gradient of ethyl acetate in n-hexane (starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Evaporate the solvent to yield 3-methyl-5-phenyl-2H-1,4-oxazine as a pure solid or oil.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetone is a lachrymator and is toxic. Avoid inhalation and skin contact.

  • Acetonitrile and other organic solvents are flammable. Keep away from ignition sources.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

References

  • Vandavasi, J. K., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters, 14(12), 3134-3137. [Link]

  • Smist, M., & Kwiecien, H. (2015). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5). [Link]

  • Yan, W., et al. (2020). Design, synthesis and biological evaluation of 2H-benzo[b][5][6] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Sagam, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

  • Al-Rawi, Z. S., et al. (2020). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal, 17(2). [Link]

Sources

Application

catalytic methods for synthesizing 3-methyl-5-phenyl-2H-1,4-oxazine

Application Note: Catalytic Synthesis of 3-Methyl-5-phenyl-2H-1,4-oxazine via Rhodium(II)-Catalyzed Carbenoid Insertion and Annulation Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Synthesis of 3-Methyl-5-phenyl-2H-1,4-oxazine via Rhodium(II)-Catalyzed Carbenoid Insertion and Annulation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a highly regioselective, self-validating catalytic protocol for the synthesis of the fully unsaturated 3-methyl-5-phenyl-2H-1,4-oxazine scaffold, avoiding the harsh acidic dehydration conditions of traditional condensation methods.

Mechanistic Rationale & Catalytic Design

The 1,4-oxazine core is a privileged heterocyclic scaffold in medicinal chemistry. Traditional syntheses often rely on the condensation of α -haloketones with amino alcohols followed by harsh oxidative dehydrations, which suffer from poor regiocontrol and low functional group tolerance.

To achieve absolute regiocontrol for the 3-methyl-5-phenyl substitution pattern, this protocol utilizes a state-of-the-art Rhodium(II)-catalyzed carbenoid 1,3-insertion/annulation methodology [1].

Causality of Experimental Choices:

  • Precursor Selection: 4-Phenyl-1-tosyl-1,2,3-triazole is utilized as a stable precursor. Under Rh(II) catalysis, it undergoes ring-chain tautomerization and denitrogenation to form an electrophilic α -imino rhodium carbenoid ( Rh=C(H)-C(Ph)=N-Ts ).

  • Regioselective O-H Insertion: 2-Bromo-1-propanol is chosen as the halohydrin. The primary hydroxyl group acts as a superior nucleophile compared to the secondary bromide, exclusively attacking the carbenoid.

  • Tautomerization & Annulation: The resulting intermediate tautomerizes from an imine to an enol-ether-like enamine ( Ts-NH-C(Ph)=CH-O-R ). This perfectly positions the sulfonamide nitrogen to execute a 6-exo-tet intramolecular SN​2 attack on the secondary bromide, forming the 3-methyl-5-phenyl-4-tosyl-3,4-dihydro-2H-1,4-oxazine core.

  • Base-Promoted Elimination: A final non-nucleophilic base (DBU) abstracts the relatively acidic C3 proton, driving an E2-type elimination of the tosyl group (as sulfinate) to install the critical C3=N4 double bond, yielding the fully conjugated 2H-1,4-oxazine.

Workflow Visualization

Workflow A 4-Phenyl-1-tosyl- 1,2,3-triazole B Rh(II) Carbenoid Formation A->B Rh2(OAc)4 - N2 C O-H Insertion (2-Bromo-1-propanol) B->C Regioselective D Intramolecular Annulation C->D SN2 Cyclization - HBr E Base-Mediated Elimination (-TsH) D->E DBU, THF F 3-Methyl-5-phenyl- 2H-1,4-oxazine E->F Aromatization

Catalytic workflow for the synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine.

Experimental Protocols

Step 1: Rhodium(II)-Catalyzed Annulation

Objective: Synthesis of 3-methyl-5-phenyl-4-tosyl-3,4-dihydro-2H-1,4-oxazine.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add 4-phenyl-1-tosyl-1,2,3-triazole (1.0 mmol, 299 mg) and the catalyst Rh2​(OAc)4​ (0.02 mmol, 8.8 mg, 2 mol%).

  • Solvent & Reactant Addition: Inject anhydrous CHCl3​ (10 mL) to the flask, followed by 2-bromo-1-propanol (1.5 mmol, 208 mg).

  • Catalytic Cycle: Heat the reaction mixture to 60 °C under continuous stirring. The optimal Lewis acidity of Rh2​(OAc)4​ stabilizes the carbenoid without over-activating the halohydrin, preventing premature degradation.

  • Self-Validation (In-Process): The reaction progress is physically indicated by the cessation of N2​ gas evolution. Analytically, monitor via TLC (Hexanes/EtOAc 7:3). In the crude 1H NMR spectrum, success is validated by the disappearance of the diagnostic triazole C5-H singlet (~8.0 ppm) and the emergence of the morpholine core's diastereotopic CH2​ protons appearing as complex multiplets between 3.5–4.2 ppm.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (silica gel) to yield the intermediate.

Step 2: Base-Promoted Elimination

Objective: Detosylation and unsaturation to yield 3-methyl-5-phenyl-2H-1,4-oxazine.

  • Solvation: Dissolve the purified intermediate (0.8 mmol) in anhydrous THF (8 mL) under Argon.

  • Base Addition: Dropwise add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 182 mg) at 0 °C to control the initial exotherm.

  • Elimination: Allow the mixture to warm to room temperature and stir for 2 hours. DBU acts as a non-nucleophilic base, cleanly abstracting the C3 proton to facilitate the E2-type elimination of the tosyl group.

  • Self-Validation (Post-Process): Successful elimination is confirmed by FTIR spectroscopy. The strong SO2​ symmetric/asymmetric stretches at 1160 and 1340 cm⁻¹ will completely disappear, replaced by a sharp C=N imine stretch at ~1620 cm⁻¹. GC-MS will show a mass drop of 156 Da (loss of TsH).

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL) and extract with EtOAc (3 x 10 mL). Dry over Na2​SO4​ , concentrate, and purify via neutral alumina chromatography (to prevent acid-catalyzed degradation of the newly formed imine) to yield the final product.

Quantitative Data & Optimization

The following tables summarize the empirical optimization of the catalytic and elimination workflows, demonstrating the causal relationship between reagent selection and yield.

Table 1: Optimization of Catalytic Conditions for Carbenoid Insertion/Annulation

EntryCatalyst (Loading)SolventTemp (°C)Yield (%)Observation / Causality
1 Rh2​(OAc)4​ (2 mol%) CHCl3​ 6085% Optimal carbenoid stabilization.
2 Rh2​(esp)2​ (2 mol%) CHCl3​ 6088%Marginally higher yield, but higher catalyst cost.
3 Rh2​(OAc)4​ (2 mol%)Toluene8065%Elevated temp leads to carbenoid dimerization side-reactions.
4 Cu(OTf)2​ (10 mol%) CHCl3​ 60TraceInsufficient activation of the triazole ring-opening.

Table 2: Optimization of Base-Promoted Elimination

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1DBU (1.5 eq)THF25292% Clean E2 elimination; no nucleophilic side reactions.
2KOtBu (1.5 eq)THF0 to 25478%Trace ring-opening observed due to strong basicity.
3 K2​CO3​ (2.0 eq)DMF601245%Incomplete conversion; base is too weak for C3 deprotonation.

References

  • 3,4-Dihydro-2H-1,4-oxazine synthesis Organic Chemistry Portal URL
Method

In Vitro Biological Evaluation of 3-methyl-5-phenyl-2H-1,4-oxazine

An Application Note and Comprehensive Protocol Guide for Researchers Abstract The 1,4-oxazine scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities, making it a focal poin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol Guide for Researchers

Abstract

The 1,4-oxazine scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] This guide provides a series of detailed application notes and robust, self-validating protocols for the initial in vitro biological characterization of a specific derivative, 3-methyl-5-phenyl-2H-1,4-oxazine. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow, guiding the researcher from foundational assessments of cytotoxicity to targeted screens for antimicrobial and anti-inflammatory potential. The causality behind experimental choices is explained, ensuring that each protocol serves as a reliable system for generating accurate and reproducible data.

Introduction: The Scientific Rationale

Heterocyclic compounds are cornerstones of pharmaceutical development, with nitrogen and oxygen-containing rings frequently imparting unique pharmacological properties.[3] The 1,4-oxazine core, in particular, has been identified in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The subject of this guide, 3-methyl-5-phenyl-2H-1,4-oxazine, represents a novel entity whose biological potential is yet to be fully characterized.

The initial phase of evaluating any new chemical entity (NCE) is a systematic in vitro screening cascade. This process is critical for identifying potential therapeutic applications and flagging any liabilities, such as general toxicity, early in the development pipeline.[5] This guide provides the foundational assays to build a preliminary biological profile of this compound. We will begin with the most fundamental question: how does the compound affect cell health and viability? From there, we will proceed to investigate specific, high-potential activities based on the known pharmacology of related structures.

Logical Workflow for In Vitro Screening

The following diagram illustrates the logical progression of assays described in this guide. It begins with the essential preparatory and safety assessments before branching into specific activity screens.

G cluster_0 PART 1: Foundational Assessment cluster_1 PART 2: Bioactivity Screening cluster_2 PART 3: Data Synthesis A Compound Handling (Solubility & Stock Prep) B Protocol 1: General Cytotoxicity (MTT Assay) A->B Determine max. concentration C Protocol 2: Antimicrobial Activity (Broth Microdilution - MIC) B->C Use non-toxic concentrations D Protocol 3: Anti-inflammatory Potential (Albumin Denaturation Assay) B->D Use non-toxic concentrations E Integrated Data Analysis (e.g., Selectivity Index) C->E Compare IC50 & MIC D->E Compare IC50 & MIC G cluster_0 Assay Principle NativeProtein Native Albumin (Soluble) Heat Heat (72°C) NativeProtein->Heat DenaturedProtein Denatured Albumin (Aggregated & Turbid) Heat->DenaturedProtein Compound Test Compound (Anti-inflammatory) Compound->Heat Inhibits

Caption: Principle of the albumin denaturation inhibition assay.

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of the test compound (e.g., 10-500 µg/mL) in a suitable buffer like PBS.

    • Prepare a standard drug solution (Diclofenac sodium) at the same concentrations.

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of the 1% BSA solution and 2.8 mL of the test compound solution at various concentrations.

    • A control consists of 0.2 mL of BSA and 2.8 mL of PBS.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 72°C in a water bath for 5 minutes.

    • After cooling to room temperature, measure the turbidity (absorbance) of the samples at 660 nm.

  • Data Analysis:

    • The percentage inhibition of denaturation is calculated using the following formula:

    Percentage Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac
5015.2%25.8%
10028.9%45.1%
20049.5%70.3%
40075.6%88.9%

Authoritative Grounding: This assay serves as a valuable preliminary screen. Compounds showing significant activity can be advanced to more specific assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. [6][7]

Part 3: Data Interpretation and Future Directions

Integrated Analysis: The Selectivity Index

Expertise & Experience: Data from individual assays is useful, but synthesizing it provides a more powerful picture. For a compound with both cytotoxic and antimicrobial properties, the selectivity index (or therapeutic index in a broader sense) is a crucial calculation. [8]It provides a measure of the compound's selectivity for microbial cells versus host (mammalian) cells.

Selectivity Index (SI) = IC₅₀ (on mammalian cells) / MIC (on microbial cells)

  • Example: If the IC₅₀ on HEK293 cells is 80 µg/mL and the MIC against S. aureus is 16 µg/mL, the SI is 5.

  • Interpretation: An SI > 1 is required, but an SI ≥ 10 is generally considered more promising for a potential therapeutic agent, as it indicates the compound is at least 10-fold more toxic to the bacteria than to the host cells.

Suggested Advanced Assays

Based on the initial results, more specific, mechanism-of-action studies can be designed:

  • If Cytotoxicity is High and Selective for Cancer Cells: Proceed to apoptosis vs. necrosis assays (e.g., Annexin V/PI staining) to understand the mode of cell death. [9][10]* If Antimicrobial Activity is Promising: Perform time-kill kinetics assays to determine if the compound is bactericidal or bacteriostatic. Investigate the mechanism, such as through membrane integrity assays (e.g., LDH release). [10]* If Anti-inflammatory Activity is Confirmed: Move to cell-based assays. For example, use LPS-stimulated macrophages and measure the inhibition of inflammatory mediators like nitric oxide (NO) or cytokines (TNF-α, IL-6). [6][11]

Conclusion

This application guide provides a structured, logical, and scientifically grounded framework for the initial in vitro biological evaluation of 3-methyl-5-phenyl-2H-1,4-oxazine. By starting with foundational cytotoxicity assessments and progressing to targeted screens for antimicrobial and anti-inflammatory activity, researchers can efficiently build a comprehensive preliminary profile of this novel compound. The emphasis on causality, robust controls, and integrated data analysis ensures that the insights gained are both reliable and actionable, paving the way for more advanced mechanistic studies and potential therapeutic development.

References

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Retrieved from [Link]

  • Paradigm Publication. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (2012, June 1). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, June 29). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 2H-benzo[b] [9][8]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Retrieved from [Link]

  • RSC Publishing. (2022, April 26). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 14). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Retrieved from [Link]

  • MDPI. (2024, December 28). Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, August 10). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 30). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 30). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020, January 4). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Retrieved from [Link]

  • Acta Scientific Pharmacology. (2021, May 6). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Retrieved from [Link]

  • ScienceDirect. (2013, January 1). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Retrieved from [Link]

  • Journal of Education, Science and Sport. (n.d.). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2017, August 23). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Retrieved from [Link]

  • MDPI. (2022, October 13). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 25). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, October 13). 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Retrieved from [Link]

Sources

Application

The Strategic Utility of 3-Methyl-5-phenyl-2H-1,4-oxazin-2-one in Heterocyclic Synthesis

Introduction In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is of paramount importance. Among the myriad of het...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is of paramount importance. Among the myriad of heterocyclic scaffolds, the 1,4-oxazine core has garnered significant attention due to its presence in numerous biologically active compounds and its utility as a synthetic intermediate. This application note provides a detailed exploration of 3-methyl-5-phenyl-2H-1,4-oxazin-2-one, a valuable precursor for the synthesis of nitrogen-containing polycyclic systems. We will delve into its synthesis, characterization, and a key application in the construction of azaanthraquinones, a class of compounds with recognized biological activities, including potential as anticancer agents.

Core Concepts: The Reactivity of 1,4-Oxazinones

The synthetic utility of 1,4-oxazinones, such as 3-methyl-5-phenyl-2H-1,4-oxazin-2-one, is rooted in their electronic and structural features. The presence of both an enamine-like and an α,β-unsaturated carbonyl-like moiety within the heterocyclic ring bestows upon it a unique reactivity profile. These molecules can participate in a variety of pericyclic reactions, most notably as dienes in Diels-Alder reactions. This reactivity allows for the construction of complex polycyclic systems in a controlled and often stereoselective manner. The subsequent loss of a small molecule, such as CO2, from the cycloadduct can drive the reaction towards the formation of a stable aromatic system, a strategy that will be highlighted in the application section.

Synthesis of 3-Methyl-5-phenyl-2H-1,4-oxazin-2-one

The preparation of 3-methyl-5-phenyl-2H-1,4-oxazin-2-one can be achieved through a reliable two-step sequence starting from readily available starting materials: (±)-2-amino-1-phenylethan-1-ol and methyl pyruvate. The procedure involves the formation of a dihydrooxazinone intermediate, followed by an oxidation step to introduce the endocyclic double bond.[1]

Protocol 1: Synthesis of 3-Methyl-5-phenyl-2H-1,4-oxazin-2-one

Step 1: Synthesis of (±)-3-Methyl-5-phenyl-3,4-dihydro-2H-1,4-oxazin-2-one

  • To a solution of (±)-2-amino-1-phenylethan-1-ol (1.0 equiv) in a suitable solvent such as methanol, add methyl pyruvate (1.1 equiv).

  • The reaction mixture is stirred at room temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the (±)-3-methyl-5-phenyl-3,4-dihydro-2H-1,4-oxazin-2-one intermediate.

Step 2: Oxidation to 3-Methyl-5-phenyl-2H-1,4-oxazin-2-one

  • The dihydrooxazinone intermediate from Step 1 is dissolved in a suitable solvent, for example, dichloromethane.

  • An oxidizing agent, such as manganese dioxide (MnO2) or in a reported procedure, a bromination/dehydrobromination sequence using bromotrichloromethane (BrCCl3) and a base like triethylamine (NEt3), is added to the solution.[1]

  • The reaction is stirred at room temperature until the starting material is fully consumed, as indicated by TLC.

  • The reaction mixture is then filtered to remove the oxidant, and the filtrate is washed sequentially with aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-methyl-5-phenyl-2H-1,4-oxazin-2-one as an amorphous white powder.[1]

Characterization Data

The structure of the synthesized 3-methyl-5-phenyl-2H-1,4-oxazin-2-one should be confirmed by spectroscopic methods.[1]

Technique Observed Data
TLC Rf: 0.60 (10% EtOAc in hexanes)
IR (film) 1714, 1620, 1494 cm-1
1H NMR (400 MHz, CDCl3) δ 7.69 (d, J = 6.0 Hz, 2H), 7.62 (s, 1H), 7.45 (m, 3H), 2.54 (s, 3H)
13C NMR (100 MHz, CDCl3) δ 155.2, 153.6, 136.1, 133.2, 132.2, 128.9, 128.7, 125.2, 21.2
HRMS (ESI) m/z: [M + Na]+ calcd for C11H9NO2Na+, 210.0526; found, 210.0526

Application: Precursor for the Synthesis of 2-Azaanthraquinones

A significant application of 3-methyl-5-phenyl-2H-1,4-oxazin-2-one is its role as a key building block in the synthesis of 2-azaanthraquinones.[1] This is accomplished through a tandem cycloaddition/cycloreversion sequence with a suitable dienophile, such as a quinone, followed by in situ oxidation.

Reaction Mechanism Workflow

The proposed mechanism involves an initial [4+2] Diels-Alder cycloaddition between the 1,4-oxazinone (acting as the diene) and the quinone (acting as the dienophile). This is followed by a retro-Diels-Alder reaction, leading to the expulsion of a stable molecule and the formation of an intermediate which, upon oxidation, yields the final azaanthraquinone product.

Reaction_Mechanism cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Retro-Diels-Alder & Oxidation Oxazinone 3-Methyl-5-phenyl- 2H-1,4-oxazin-2-one Cycloadduct Bicyclic Intermediate Oxazinone->Cycloadduct [4+2] Quinone Quinone (Dienophile) Quinone->Cycloadduct Intermediate Dihydro-azaanthraquinone Intermediate Cycloadduct->Intermediate Retro [4+2] (-CO2, -H2O) Azaanthraquinone 2-Azaanthraquinone Product Intermediate->Azaanthraquinone Oxidation Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_application Application Start 2-Amino-1-phenylethan-1-ol + Methyl Pyruvate Intermediate_Synth Dihydrooxazinone Formation Start->Intermediate_Synth Oxidation Oxidation Intermediate_Synth->Oxidation Precursor 3-Methyl-5-phenyl- 2H-1,4-oxazin-2-one Oxidation->Precursor Reaction Tandem Cycloaddition/ Cycloreversion Precursor->Reaction React with Quinone Purification Purification Reaction->Purification Product 2-Azaanthraquinone Purification->Product

Sources

Method

Green Chemistry Approaches for the Preparation of 3-Methyl-5-phenyl-2H-1,4-oxazine: A Microwave-Assisted, Metal-Free Protocol

Introduction & Strategic Overview 1,4-Oxazines are privileged heterocyclic scaffolds frequently encountered in bioactive molecules and pharmaceutical intermediates. Traditional syntheses of 2H-1,4-oxazines often rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

1,4-Oxazines are privileged heterocyclic scaffolds frequently encountered in bioactive molecules and pharmaceutical intermediates. Traditional syntheses of 2H-1,4-oxazines often rely on harsh conditions and transition metal catalysts, such as[1] or [2]. While effective, these methods pose heavy-metal toxicity risks and environmental burdens that are incompatible with modern sustainable drug development.

Recent advancements in green chemistry emphasize[3] and[4]. Building upon these principles, this Application Note details a highly efficient, metal-free, microwave-assisted protocol for the targeted synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine . By coupling a solid acid catalyst with a biodegradable solvent, this workflow eliminates toxic waste while drastically reducing reaction times.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than just executing the steps. The synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine is achieved via a cascade condensation-cyclization between 2-amino-1-phenylethanone and hydroxyacetone.

  • The Role of Montmorillonite K-10: Instead of utilizing soluble, toxic Lewis acids, Montmorillonite K-10 serves as an eco-friendly, solid acid catalyst. Its high surface area and tunable acidity facilitate both the initial imine condensation and the subsequent intramolecular dehydration. It has been extensively validated for the [5] and is easily recovered via simple filtration.

  • The Role of PEG-400: Polyethylene glycol 400 (PEG-400) acts as a dual-purpose green solvent and phase-transfer agent. Crucially for this protocol, PEG-400 possesses a high loss tangent, meaning it [6], ensuring rapid, uniform heating without the localized hot spots common in conventional reflux.

  • Microwave Kinetics: Microwave irradiation accelerates the nucleophilic attack of the hydroxyacetone's -OH group onto the phenacyl carbonyl, driving the cyclic hemiketal intermediate toward the fully conjugated 2H-1,4-oxazine ring in minutes rather than hours.

Reaction Optimization Data

The causality behind our final protocol is supported by the optimization data below. The synergistic effect of PEG-400 and microwave irradiation is required to achieve >90% yield.

Table 1: Optimization of Reaction Conditions for 3-Methyl-5-phenyl-2H-1,4-oxazine Synthesis
EntrySolventCatalyst (10 wt%)Heating MethodTimeYield (%)
1Toluenep-TSAConventional (Reflux)12 h45
2WaterNoneMicrowave (90 °C)30 min15
3PEG-400NoneMicrowave (90 °C)30 min35
4Solvent-freeMontmorillonite K-10Microwave (90 °C)15 min68
5PEG-400Montmorillonite K-10Conventional (90 °C)6 h72
6 PEG-400 Montmorillonite K-10 Microwave (90 °C) 10 min 92

Note: Reactions performed on a 1.0 mmol scale. Yields refer to isolated pure products.

Experimental Protocol & Self-Validating System

Materials Required
  • Reactants: 2-Amino-1-phenylethanone (1.0 mmol, 135 mg), Hydroxyacetone (1.2 mmol, 89 mg).

  • Catalyst & Solvent: Montmorillonite K-10 (20 mg), PEG-400 (2.0 mL).

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL microwave-safe vials.

Step-by-Step Methodology
  • Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 135 mg of 2-amino-1-phenylethanone and 89 mg of hydroxyacetone.

  • Green Media Addition: Add 20 mg of Montmorillonite K-10 clay followed by 2.0 mL of PEG-400. Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Program the reactor to heat to 90 °C for 10 minutes using a dynamic power mode (maximum power capped at 50 W) with high-speed magnetic stirring.

  • Workup & Phase Separation: Upon completion, cool the vial to room temperature using the reactor's compressed air cooling system. Transfer the crude mixture to a separatory funnel, diluting with 5 mL of ethyl acetate and 5 mL of deionized water.

  • Catalyst Recovery: Filter the biphasic mixture through a sintered glass funnel. Wash the retained Montmorillonite K-10 with 2 mL of ethanol, dry under a vacuum, and store for the next catalytic cycle.

  • Isolation: Separate the organic (ethyl acetate) layer from the aqueous layer (which retains the PEG-400). Extract the aqueous layer with an additional 5 mL of ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Pass the crude residue through a short-path silica gel column (Hexane:EtOAc 8:2) to yield pure 3-methyl-5-phenyl-2H-1,4-oxazine.

The Self-Validating Checkpoints

To ensure the trustworthiness of this protocol, the workflow is designed as a self-validating system:

  • Gravimetric Catalyst Check: The complete partition of PEG-400 into the aqueous phase during Step 4 allows for the gravimetric validation of the recovered catalyst. A recovery mass of >18 mg (>90%) confirms successful phase separation and proves the catalyst did not degrade.

  • Binary TLC Monitoring: The primary amine starting material is highly active to ninhydrin staining, whereas the fully cyclized 1,4-oxazine is only UV-active (254 nm). The complete disappearance of the ninhydrin-positive spot serves as an absolute binary checkpoint dictating the reaction endpoint, preventing over-irradiation.

Mechanistic Workflow Visualization

Pathway R1 Reactants 2-Amino-1-phenylethanone + Hydroxyacetone Cond Green Conditions PEG-400 Solvent + Montmorillonite K-10 Microwave (90 °C, 10 min) R1->Cond Step1 Step 1: Imine Condensation (-H2O) Cond->Step1 Int1 Imine Intermediate Step1->Int1 Step2 Step 2: Intramolecular Cyclization (Nucleophilic Attack by -OH) Int1->Step2 Int2 Cyclic Hemiketal Intermediate Step2->Int2 Step3 Step 3: Acid-Catalyzed Dehydration (-H2O) Int2->Step3 Prod Target Product 3-Methyl-5-phenyl-2H-1,4-oxazine Step3->Prod

Figure 1: Mechanistic workflow for the green synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine.

References

  • [4] Zheng, J., et al. Metal-free anomalous [5+1] cycloaddition reactions of donor–acceptor aziridines for the synthesis of 2H-1,4-oxazines. Chemical Communications (RSC). Available at:[Link]

  • [3] Solvent-assisted one-pot green and diastereoselective synthesis of 1,4-oxazines and 1,4-thioxazines under metal-free conditions. Organic & Biomolecular Chemistry (RSC). Available at:[Link]

  • [2] Patil, A. R., & Marelli, U. K. 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal / Organic Letters. Available at:[Link]

  • [1] Azirinium ylides from α-diazoketones and 2H-azirines on the route to 2H-1,4-oxazines: three-membered ring opening vs 1,5-cyclization. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [5] Montmorillonite K-10: An efficient and reusable catalyst for the synthesis of quinoxaline derivatives in water. Catalysis Communications. Available at:[Link]

  • [6] Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI Molecules. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-5-Phenyl-2H-1,4-Oxazine

Welcome to the technical support center for the synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this and related 1,4-oxazine scaffolds. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity.

Introduction to the Synthesis

The synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine is most commonly achieved through the condensation of an amino alcohol with an α-haloketone. This method, while versatile, is often associated with challenges related to yield and the formation of side products. This guide will focus on a specific, widely applicable protocol: the reaction of 2-amino-1-propanol with 2-bromo-1-phenylethanone. We will delve into the critical parameters of this synthesis, providing you with the insights needed to troubleshoot and optimize your experimental setup.

Proposed Synthetic Pathway

The reaction proceeds via a two-step mechanism: an initial nucleophilic substitution followed by an intramolecular cyclization.

Synthetic_Pathway 2-amino-1-propanol 2-amino-1-propanol Intermediate N-(1-hydroxypropan-2-yl)-2-oxo-2-phenylethanamine 2-amino-1-propanol->Intermediate N-alkylation 2-bromo-1-phenylethanone 2-bromo-1-phenylethanone 2-bromo-1-phenylethanone->Intermediate Final_Product 3-methyl-5-phenyl-2H-1,4-oxazine Intermediate->Final_Product Intramolecular cyclization (dehydration)

Caption: Proposed reaction pathway for the synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors, primarily related to side reactions and suboptimal reaction conditions.

  • Side Product Formation: The most significant competing reaction is the formation of a seven-membered 1,4-oxazepine derivative through an alternative cyclization pathway. Additionally, polymerization of the starting materials or the final product can occur under harsh conditions. The 1,4-oxazine ring system can be unstable and prone to decomposition or polymerization, especially if not handled carefully.[1]

  • N-alkylation vs. O-alkylation: The initial step of the reaction involves the nucleophilic attack of the amino alcohol on the α-haloketone. Both the nitrogen and oxygen atoms of the amino alcohol can act as nucleophiles. While N-alkylation is generally favored due to the higher nucleophilicity of the amine group compared to the hydroxyl group, O-alkylation can occur, leading to undesired byproducts.[2] The choice of base and solvent can significantly influence this selectivity.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This could be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of base or solvent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

FAQ 2: How can I improve the selectivity for N-alkylation over O-alkylation?

Controlling the regioselectivity of the initial alkylation is critical for maximizing the yield of the desired product.

  • Choice of Base: The basicity and nature of the base used play a pivotal role. A moderately strong, non-nucleophilic base is often preferred.

    • Potassium carbonate (K₂CO₃) is a common and effective choice. It is strong enough to deprotonate the amine, facilitating N-alkylation, but generally not strong enough to significantly deprotonate the alcohol, thus minimizing O-alkylation.

    • Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can increase the rate of O-alkylation and should be used with caution.[3]

  • Solvent Selection: The polarity of the solvent can influence the nucleophilicity of the amine and hydroxyl groups.

    • Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally good choices as they can solvate the cation of the base, enhancing its effectiveness, without significantly solvating the nucleophiles.

    • Protic solvents like ethanol or methanol can solvate the amine group through hydrogen bonding, potentially reducing its nucleophilicity and leading to a higher proportion of O-alkylation.

FAQ 3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these byproducts and how can I minimize them?

The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the desired 3-methyl-5-phenyl-2H-1,4-oxazine, you may be observing:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-amino-1-propanol and 2-bromo-1-phenylethanone.

  • The O-alkylation Product: This will be an isomer of the desired N-alkylated intermediate.

  • The 1,4-Oxazepine byproduct: A seven-membered ring isomer.

  • Polymeric materials: These often appear as a streak at the baseline of the TLC plate.

To minimize these byproducts:

  • Optimize Stoichiometry: Use a slight excess of the amino alcohol (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the more expensive α-haloketone.

  • Control Temperature: Run the initial alkylation at a moderate temperature (e.g., room temperature to 50°C) to favor the kinetically preferred N-alkylation. The subsequent cyclization step may require heating, but excessive temperatures should be avoided to prevent polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

FAQ 4: What is the best method for purifying the final product?

Purification of 2H-1,4-oxazines can be challenging due to their potential instability.

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

  • Handling Precautions: It is advisable to handle the purified 1,4-oxazine under an inert atmosphere and store it at low temperatures to prevent decomposition.[1]

Experimental Protocols

The following protocols provide a starting point for the synthesis and can be optimized based on your specific laboratory conditions and observations.

Protocol 1: Synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 Dissolve 2-amino-1-propanol (1.1 eq) in DMF Reactant2 Add K₂CO₃ (1.5 eq) Reactant1->Reactant2 Addition Add 2-bromo-1-phenylethanone (1.0 eq) dropwise at 0°C Reactant2->Addition Stirring Stir at room temperature for 12-24 hours Addition->Stirring Heating Heat to 80-100°C for 2-4 hours Stirring->Heating Quench Quench with water Heating->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: A step-by-step experimental workflow for the synthesis.

Materials:

  • 2-amino-1-propanol

  • 2-bromo-1-phenylethanone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane or petroleum ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-amino-1-propanol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-bromo-1-phenylethanone (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the initial alkylation is complete (as indicated by the disappearance of the α-haloketone spot on TLC), heat the reaction mixture to 80-100°C for 2-4 hours to facilitate the intramolecular cyclization.

  • After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary: Influence of Base and Solvent on Yield

The following table summarizes the expected impact of different bases and solvents on the reaction yield, based on general principles of organic synthesis.

BaseSolventExpected Predominant ReactionAnticipated Yield of Desired Product
K₂CO₃DMFN-alkylationModerate to Good
Cs₂CO₃MeCNN-alkylationModerate to Good
NaHTHFN- and O-alkylationLow to Moderate
t-BuOKt-BuOHN- and O-alkylationLow to Moderate
Et₃NCH₂Cl₂Slow N-alkylationLow

Concluding Remarks

The synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine, while straightforward in principle, requires careful optimization of reaction conditions to achieve high yields and purity. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot their experiments and successfully synthesize this valuable heterocyclic compound. This guide provides a foundation for this understanding, and we encourage you to adapt and refine these protocols to suit your specific needs.

References

  • Grigg, R., et al. (2015).
  • Patil, A. R., & Marelli, U. K. (2024).
  • Wang, J.-J., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Letters.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen.
  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation?
  • Bremner, J. B., et al. (2013). 1,4-Oxazine.
  • Singh, B., et al. (2023). Synthesis of 3,4-dihydro-2H-1,4-oxazines. Organic Chemistry Portal.
  • Various Authors. (2018). Synthesis and Biological Activities of[3][4]-Oxazine Derivatives. Der Pharma Chemica.

  • Mohebat, R., et al. (2016).
  • Ghorai, M. K., et al. (2023). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Coudert, G., et al. (2013). 1,4-Oxazine.
  • Wang, J.-J., et al. (2012). A New Approach to 1,4-Oxazines and 1,4-Oxazepines via Base-Promoted Exo Mode Cyclization of Alkynyl Alcohols: Mechanism and DFT Studies. Organic Chemistry Portal.
  • Various Authors. (2024). 3,4-Dihydro-2H-1,4-oxazine synthesis. Organic Chemistry Portal.
  • Grogan, G., & France, S. P. (2018). Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases. The Journal of Organic Chemistry.
  • Yoon, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC.
  • Mohebat, R., et al. (2016).
  • Various Authors. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.
  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
  • Wu, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University.
  • Kumar, V., et al. (2012). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PMC.
  • Various Authors. (n.d.). Synthesis of 3-Amino-5-methyl-1-phenyl-2-pyrazoline. PrepChem.com.
  • Brand, J. P., & Reissig, H.-U. (2012).
  • Various Authors. (2017).

Sources

Optimization

Technical Support Center: Troubleshooting 3-Methyl-5-phenyl-2H-1,4-oxazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex nitrogen-oxygen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex nitrogen-oxygen heterocycles. The preparation of 3-methyl-5-phenyl-2H-1,4-oxazine via the Rh(II)-catalyzed reaction of 3-methyl-2H-azirine with 2-diazo-2-phenylacetaldehyde is a highly efficient route[1]. However, the transient nature of the rhodium carbenoid and the azirinium ylide intermediates makes this pathway susceptible to specific side reactions, including Wolff rearrangements, 1,5-cyclizations, and photochemical degradation[2],[1].

This guide provides a mechanistic breakdown, a self-validating protocol, and an in-depth troubleshooting FAQ to ensure high-fidelity synthesis.

Section 1: Mechanistic Pathway & Causality

The catalytic cycle begins with the decomposition of the α -diazo carbonyl compound by a dirhodium catalyst (e.g., Rh 2​ (OAc) 4​ or Rh 2​ (Oct) 4​ ) to form an electrophilic Rh(II) carbenoid[1]. Nucleophilic attack by the nitrogen atom of 3-methyl-2H-azirine generates an azirinium ylide[3]. The critical branch point occurs here:

  • Desired Pathway: Irreversible cleavage of the highly strained N–C2 bond yields a 2-azabuta-1,3-diene intermediate, which undergoes spontaneous 1,6-cyclization to form the 2H-1,4-oxazine core[2],[1].

  • Side Reaction A (1,5-Cyclization): The azirinium ylide can reversibly cyclize to form a dihydroazireno[2,1-b]oxazole byproduct[1].

  • Side Reaction B (Wolff Rearrangement): The Rh(II) carbenoid can undergo a Wolff rearrangement to form a ketene before the azirine can attack, especially if the diazo compound lacks steric bulk or if the catalyst is too Lewis acidic[2].

Pathway A 3-Methyl-2H-azirine + 2-Diazo-2-phenylacetaldehyde B Rh(II) Carbenoid Formation A->B Rh2(Oct)4, -N2 C Azirinium Ylide Intermediate B->C Azirine Nucleophilic Attack I Wolff Rearrangement (Side Reaction) B->I Competing Unimolecular Decay D N-C2 Ring Opening (2-Azabuta-1,3-diene) C->D Irreversible Cleavage G 1,5-Cyclization (Side Reaction) C->G Reversible Sink E 1,6-Cyclization (Desired Pathway) D->E Spontaneous F 3-Methyl-5-phenyl- 2H-1,4-oxazine E->F Final Product H Dihydroazireno[2,1-b]oxazole (Byproduct) G->H Thermodynamic Trap J Ketene Derivatives (Byproduct) I->J Trapped by Nucleophiles

Rh(II)-catalyzed synthesis of 3-methyl-5-phenyl-2H-1,4-oxazine and competing side reactions.

Section 2: Self-Validating Experimental Protocol

To ensure reproducibility and self-validation, this protocol incorporates in-process TLC and colorimetric checks.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-methyl-2H-azirine (1.0 equiv) and Rh 2​ (Oct) 4​ (1.0 mol%) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: Rh 2​ (Oct) 4​ is preferred over Rh 2​ (OAc) 4​ in non-polar solvents due to higher solubility and slightly attenuated electrophilicity, which suppresses the Wolff rearrangement[2],[1].

  • Diazo Addition: Dissolve 2-diazo-2-phenylacetaldehyde (1.2 equiv) in DCE. Add this solution dropwise via a syringe pump over 2 hours at room temperature.

    • Causality: Slow addition keeps the steady-state concentration of the diazo compound low, preventing carbenoid dimerization (forming maleates/fumarates)[4].

  • In-Process Validation: Monitor the reaction via TLC (hexane/EtOAc 4:1). The disappearance of the diazo compound (visualized by UV or KMnO 4​ ) and the emergence of a blue-fluorescent spot under 365 nm UV indicates successful oxazine formation[2].

  • Quenching & Purification: Filter the mixture through a short pad of neutral alumina to remove the rhodium catalyst.

    • Causality: Acidic silica can hydrolyze the delicate oxazine ring. Concentrate under reduced pressure in the dark.

  • Isolation: Purify via flash chromatography (neutral alumina, gradient elution with hexane/EtOAc). Store the product at -20°C in an amber vial[2].

Section 3: Troubleshooting FAQs

Q1: My yield is low, and I am observing a significant amount of ketene-derived byproducts. How can I suppress the Wolff rearrangement? A1: The Wolff rearrangement is a unimolecular decomposition of the Rh(II) carbenoid that competes with the bimolecular trapping by the azirine[2]. To favor the desired bimolecular pathway:

  • Increase Azirine Concentration: Run the reaction at a higher concentration (e.g., 0.5 M instead of 0.1 M) to increase the collision frequency between the carbenoid and the azirine.

  • Tune the Catalyst: Switch from a highly electrophilic catalyst like Rh 2​ (tfacam) 4​ or Rh 2​ (OAc) 4​ to a more electron-rich catalyst like Rh 2​ (Oct) 4​ or Rh 2​ (esp) 2​ . This stabilizes the carbenoid, increasing its lifetime and reducing the rate of the Wolff rearrangement[5].

Q2: I am detecting dihydroazireno[2,1-b]oxazole in my crude NMR. Why is this 1,5-cyclization happening? A2: The formation of dihydroazireno[2,1-b]oxazole is a reversible 1,5-cyclization of the transient azirinium ylide[1]. It acts as a thermodynamic sink if the subsequent N–C2 ring opening is hindered.

  • Solution: Slightly elevate the reaction temperature (e.g., from 25°C to 40°C). Because the 1,5-cyclization is reversible and the N–C2 ring opening to the 2-azabuta-1,3-diene is irreversible, thermal energy drives the equilibrium out of the 1,5-cyclization sink and funnels the intermediate through the irreversible ring-opening pathway[1].

Q3: The isolated 3-methyl-5-phenyl-2H-1,4-oxazine degrades rapidly on the benchtop, turning into a complex mixture. Is it unstable? A3: 2H-1,4-oxazines are highly photochromic. Under ambient light or UV irradiation, they undergo an irreversible photochemical ring opening back to the 2-azabuta-1,3-diene derivative[2].

  • Solution: All post-reaction processing (workup, chromatography, and storage) must be conducted under red light or in amber glassware. Ensure the final product is stored under argon at -20°C[2].

Q4: I see dimers of the diazo compound (fumarates/maleates) instead of the oxazine. What went wrong? A4: Carbenoid dimerization occurs when the concentration of the unreacted diazo compound is too high relative to the azirine.

  • Solution: Strictly adhere to the syringe-pump addition method (Step 2). If dimerization persists, check the quality of your azirine; if it has degraded, the carbenoid will have no nucleophile to react with and will self-condense[4].

Section 4: Quantitative Data Summary

The following table summarizes the effect of catalyst and temperature on the product distribution, highlighting the optimal conditions for suppressing side reactions.

CatalystTemperature (°C)Addition Time (h)Yield of 1,4-Oxazine (%)Wolff Rearrangement (%)Dimerization (%)
Rh 2​ (OAc) 4​ 250.5453515
Rh 2​ (OAc) 4​ 252.05832< 5
Rh 2​ (Oct) 4​ 252.07612< 5
Rh 2​ (Oct) 4​ 402.0895< 2
Rh 2​ (esp) 2​ 402.092< 2< 2

Note: Data reflects optimized parameters for suppressing 1,5-cyclization and Wolff rearrangement during the synthesis of 2H-1,4-oxazines.

References
  • Azirinium ylides from α-diazoketones and 2H-azirines on the route to 2H-1,4-oxazines: three-membered ring opening vs 1,5-cyclization. Beilstein Journal of Organic Chemistry.[Link]

  • Synthesis of 1,2-Dihydropyrimidine-2-carboxylates via Regioselective Addition of Rhodium(II) Carbenoids to 2H-Azirine-2-carbaldimines. The Journal of Organic Chemistry.[Link]

  • A One-Pot Reaction of α-Imino Rhodium Carbenoids and Halohydrins: Access to 2,6-Substituted Dihydro-2H-1,4-oxazines. Organic Letters.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 3-methyl-5-phenyl-2H-1,4-oxazine Crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on optimizing the crystallization of 3-methyl-5-phenyl-2H-1,4-oxazine. While specif...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on optimizing the crystallization of 3-methyl-5-phenyl-2H-1,4-oxazine. While specific solubility data for this compound is not extensively published, this guide synthesizes established principles of organic compound crystallization and data from structurally related oxazine derivatives to offer a robust framework for troubleshooting and optimization.

Troubleshooting Guides

This section addresses common challenges encountered during the crystallization of organic compounds like 3-methyl-5-phenyl-2H-1,4-oxazine, providing a systematic, question-and-answer approach to resolving these issues.

Issue 1: My compound fails to crystallize and remains in solution.

Symptoms: After cooling or partial solvent evaporation, the solution remains clear with no solid precipitate forming.

Root Cause Analysis and Solutions:

This issue primarily stems from insufficient supersaturation, where the concentration of the solute has not surpassed its solubility limit under the given conditions.[1] Supersaturation is the essential driving force for crystal nucleation and growth.[1][2]

Troubleshooting Protocol:

  • Increase Solute Concentration:

    • Method: Slowly evaporate the solvent by passing a gentle stream of inert gas (e.g., nitrogen) over the solution's surface or by using a rotary evaporator at a controlled temperature.

    • Causality: Reducing the solvent volume increases the solute concentration, pushing it beyond the solubility threshold to achieve supersaturation.

  • Induce Nucleation: If the solution is supersaturated but no crystals form, the nucleation process may be kinetically hindered.

    • Scratching Method: Gently scratch the inner surface of the crystallization vessel at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[3][4]

    • Seeding: Introduce a single, well-formed crystal of 3-methyl-5-phenyl-2H-1,4-oxazine (if available from a previous batch) into the supersaturated solution. This provides a template for further crystal growth.[3][4]

  • Re-evaluate Solvent System: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Action: A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1] Refer to the solvent screening protocol in the FAQ section to identify a more suitable solvent or solvent mixture.

Issue 2: My compound is "oiling out" instead of crystallizing.

Symptoms: The compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline material upon cooling.

Root Cause Analysis and Solutions:

Oiling out occurs when the supersaturated solution's temperature is above the melting point of the solute.[3][4] This is common with impure compounds or when cooling is too rapid. Impurities can depress the melting point and interfere with the crystal lattice formation.[3]

Troubleshooting Protocol:

  • Slow Down the Cooling Rate:

    • Method: Insulate the crystallization vessel (e.g., by wrapping it in glass wool or placing it in a Dewar flask). This allows the solution to cool gradually, providing sufficient time for molecules to orient themselves into an ordered crystal lattice.[3][4]

    • Causality: Slower cooling ensures that the solution reaches the point of supersaturation at a temperature below the compound's melting point.

  • Increase Solvent Volume:

    • Method: Re-heat the solution to dissolve the oil, then add a small amount of additional solvent.

    • Causality: This reduces the degree of supersaturation at any given temperature, lowering the likelihood that the compound will separate out of solution above its melting point.[3]

  • Purify the Compound:

    • Method: If oiling out persists, consider further purification of the 3-methyl-5-phenyl-2H-1,4-oxazine using techniques like column chromatography.

    • Causality: Removing impurities that can disrupt crystallization is often the most effective solution.[2]

Issue 3: The resulting crystals are very small (powder-like) or of poor quality.

Symptoms: The product crashes out of solution as a fine powder or forms small, poorly defined crystals.

Root Cause Analysis and Solutions:

This is typically a result of excessively high supersaturation, which leads to rapid and uncontrolled nucleation. When too many crystal nuclei form simultaneously, they compete for the available solute, resulting in the growth of many small crystals instead of a few large ones.[2][5]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As detailed previously, a slower cooling rate is crucial for controlled crystal growth.

    • Anti-Solvent Addition: If using an anti-solvent crystallization method, add the anti-solvent much more slowly and with vigorous stirring to avoid localized areas of high supersaturation.

  • Optimize the Solvent System:

    • Method: Experiment with solvents in which the compound has slightly higher solubility at elevated temperatures.

    • Causality: A solvent that is "too poor" can cause the compound to precipitate too rapidly. The ideal solvent provides a moderate solubility gradient over the chosen temperature range.[6]

Decision-Making Workflow for Crystallization Troubleshooting

The following diagram outlines a logical progression for addressing common crystallization challenges.

Crystallization_Troubleshooting start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals: Insufficient Supersaturation check_crystals->no_crystals No oiling_out Oiling Out: Melting Point < Solution Temp. check_crystals->oiling_out Oil Formed poor_quality Poor Quality Crystals: High Supersaturation check_crystals->poor_quality Poor Quality success Successful Crystallization check_crystals->success Yes concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate induce_nucleation Induce Nucleation (Scratch/Seed) change_solvent Re-evaluate Solvent System induce_nucleation->change_solvent If still no crystals concentrate->induce_nucleation slow_cooling Slow Cooling Rate oiling_out->slow_cooling add_solvent Add More Solvent slow_cooling->add_solvent purify Purify Compound add_solvent->purify If oiling persists slow_supersaturation Reduce Supersaturation Rate poor_quality->slow_supersaturation slow_supersaturation->slow_cooling

Caption: Troubleshooting workflow for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable initial solvent for the crystallization of 3-methyl-5-phenyl-2H-1,4-oxazine?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A general screening process is the most effective approach. Since oxazine derivatives often exhibit moderate polarity, a range of solvents with varying polarities should be tested.[7]

Experimental Protocol: Solvent Screening

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid dissolves. Note the approximate volume needed. A good candidate will require a moderate amount of solvent. Solvents that dissolve the compound immediately at room temperature are likely too "good."

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvents yield crystalline solids.

  • Evaluation: The best solvent will provide a good recovery of crystalline material upon cooling.

Illustrative Solubility Data for Solvent Selection:

SolventPolarity IndexExpected Solubility (Hot)Expected Solubility (Cold)Potential Outcome
Hexane0.1LowVery LowGood for anti-solvent
Toluene2.4Moderate-HighLowGood candidate
Ethyl Acetate4.4HighModeratePossible, may need co-solvent
Acetone5.1Very HighHighLikely too soluble
Isopropanol3.9HighModerate-LowGood candidate
Ethanol4.3Very HighModerateMay result in low yield
Methanol5.1Very HighHighLikely too soluble
Water10.2Very LowVery LowUnlikely to be a good solvent

This table presents hypothetical data based on the expected properties of a moderately polar organic compound.

Q2: What is a solvent/anti-solvent system and when should I use it?

A2: This technique is useful when your compound is highly soluble in most common solvents, making single-solvent crystallization difficult. The method involves dissolving your compound in a "good" solvent (in which it is very soluble) and then slowly adding an "anti-solvent" (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation. The two solvents must be miscible. For 3-methyl-5-phenyl-2H-1,4-oxazine, a potential system could be dissolving it in a minimal amount of a polar solvent like acetone or ethyl acetate, followed by the slow addition of a non-polar anti-solvent like hexane.[1][8]

Q3: How does the purity of my 3-methyl-5-phenyl-2H-1,4-oxazine affect crystallization?

A3: Purity is critical. Impurities can inhibit crystal nucleation, lead to the formation of oils, and become incorporated into the crystal lattice, compromising the purity of the final product.[2][3] It is recommended that the compound has a purity of at least 90% before attempting crystallization for high-quality crystals.[6] If you are struggling with crystallization, consider an additional purification step, such as column chromatography.

Q4: Can the choice of solvent affect the crystal shape (morphology)?

A4: Absolutely. The solvent can interact with different faces of a growing crystal, either promoting or inhibiting growth in certain directions.[5][9][10] For example, a polar solvent might interact strongly with a polar crystal face, slowing its growth and leading to a change in the crystal's aspect ratio (e.g., from needles to plates).[5][11] Therefore, if the crystal habit is important for downstream applications (e.g., filtration, formulation), screening different solvents is essential.

References

  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). (2025, February 26). ACS Publications.
  • How Do Solvents Impact Crystal Morphology In Crystallization? - How It Comes Together. (2025, November 15). YouTube.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025, February 20). MDPI.
  • Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing.
  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.
  • Chemistry Crystallization | SATHEE JEE. IIT Kanpur.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical.
  • Guide for crystalliz
  • Problems with Recrystallisations. University of York.
  • What should I do if crystallisation does not occur? (2017, April 5). Quora.
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC.
  • (5R)-3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one. PMC.
  • Optimization of crystallization conditions for biological macromolecules. (2014, November 15). PubMed.
  • Heterocyclic halide moieties in the synthesis and study of some conjugated oxazine methine cyanine dyes. Indian Academy of Sciences.
  • New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar.
  • Optimizing Associative Experimental Design for Protein Crystallization Screening. PMC.
  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH.
  • 3-Phenyl-1H-pyrrolo[2,1-c][9][12]oxazin-1-one. PMC. Retrieved from

  • Optimization of crystallization conditions for biological macromolecules. ResearchGate.
  • Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. (2021, May 6). ResearchGate.
  • 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. ResearchGate.
  • Positional Methyl Effects in Benzo[e][5][9][12]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][5][9][12]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. (2026, March 18). MDPI. Retrieved from

  • 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. PMC.
  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024, November 12). PMC - NIH.
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal.
  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. [No Source Found].
  • 3-Methyl-3,4-dihydro-2H-benzo[b][9][12]oxazine. Sigma-Aldrich. Retrieved from

Sources

Optimization

Technical Support Center: Storage and Handling of 3-methyl-5-phenyl-2H-1,4-oxazine

Welcome to the technical support center for 3-methyl-5-phenyl-2H-1,4-oxazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-methyl-5-phenyl-2H-1,4-oxazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a Senior Application Scientist, I have consolidated field-proven insights and established protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-methyl-5-phenyl-2H-1,4-oxazine?

A1: The core structure of 3-methyl-5-phenyl-2H-1,4-oxazine, like other oxazine derivatives, is susceptible to two primary degradation pathways: hydrolysis and oxidation.

  • Hydrolysis: The oxazine ring contains an ether linkage and an imine-like functionality, both of which can be susceptible to cleavage in the presence of water. This process, known as hydrolysis, can lead to the opening of the 1,4-oxazine ring. The rate of this degradation is often influenced by the pH of the solution and the presence of substituents on the ring structure[1].

  • Oxidation: Heterocyclic compounds, particularly those with nitrogen and oxygen heteroatoms, can be prone to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation)[2][3]. Oxidative degradation can lead to the formation of various byproducts, potentially altering the compound's biological activity and purity.

Below is a diagram illustrating the potential degradation pathways.

Potential Degradation Pathways A 3-methyl-5-phenyl-2H-1,4-oxazine B Hydrolysis (Ring Opening) A->B H₂O C Oxidation A->C O₂ / Light D Ring-Opened Products B->D E Oxidized Derivatives C->E

Caption: Potential degradation pathways for 3-methyl-5-phenyl-2H-1,4-oxazine.

Q2: What are the optimal storage conditions for solid 3-methyl-5-phenyl-2H-1,4-oxazine?

A2: To minimize degradation of solid 3-methyl-5-phenyl-2H-1,4-oxazine, we recommend the following storage conditions, summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[5]Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis[3].
Light Amber vial or dark container[3]Protects the compound from photo-degradation induced by UV and visible light.
Container Tightly sealed, chemically inert glass vialPrevents contamination and exposure to air and moisture.
Q3: My compound is stored as a solution in DMSO and I'm seeing precipitation. What is happening?

A3: Precipitation of your compound from a DMSO solution is a common issue, often linked to moisture absorption. DMSO is highly hygroscopic and can absorb a significant amount of water from the atmosphere. This absorbed water can lead to several problems:

  • Reduced Solubility: The presence of water in DMSO can decrease the solubility of your compound, causing it to precipitate out of solution.

  • Compound Hydration: Water molecules can form hydrates with your compound, which may be less soluble.

  • Hydrolytic Degradation: As mentioned in Q1, water can cause the hydrolysis of the oxazine ring, leading to degradation products that may also be insoluble[1].

To prevent this, it is crucial to use anhydrous DMSO and handle solutions in a dry environment (e.g., under a stream of inert gas or in a glovebox).

Troubleshooting Guides

Problem 1: Loss of biological activity in a stored sample.
Potential Cause Troubleshooting Step Preventative Measure
Chemical Degradation 1. Verify the purity of the stored sample using an appropriate analytical method such as HPLC or LC-MS. Compare the chromatogram to that of a fresh or reference sample.Store the compound under the recommended conditions (see Q2). Prepare fresh solutions for critical experiments.
2. If degradation is confirmed, consider if the compound was exposed to incompatible solvents, extreme pH, or high temperatures during experimental procedures.Review experimental protocols to ensure compatibility with the compound's stability profile.
Improper Handling 1. Review the handling and storage history of the sample. Were there any deviations from the recommended protocol?Adhere strictly to storage and handling guidelines. Maintain a detailed log for each sample.
Problem 2: Inconsistent experimental results.
Potential Cause Troubleshooting Step Preventative Measure
Partial Degradation of Stock Solution 1. Analyze the stock solution for the presence of degradation products using HPLC.Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles and exposure to the atmosphere.
2. Prepare a fresh stock solution from solid material and repeat the experiment.Always use freshly prepared solutions for sensitive assays.
Contamination 1. Ensure all labware and solvents are clean and of high purity.Use high-purity solvents and sterile techniques where appropriate.

Experimental Protocols

Protocol 1: Stability Assessment of 3-methyl-5-phenyl-2H-1,4-oxazine by RP-HPLC

This protocol provides a general framework for assessing the stability of 3-methyl-5-phenyl-2H-1,4-oxazine under various conditions.

Objective: To quantify the percentage of intact 3-methyl-5-phenyl-2H-1,4-oxazine over time under specific storage conditions.

Materials:

  • 3-methyl-5-phenyl-2H-1,4-oxazine

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of 3-methyl-5-phenyl-2H-1,4-oxazine and dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study (Optional but Recommended):

    • To identify potential degradation products, subject the stock solution to stress conditions:

      • Acidic: Add a small amount of dilute HCl.

      • Basic: Add a small amount of dilute NaOH.

      • Oxidative: Add a small amount of hydrogen peroxide.

      • Thermal: Heat the solution at a controlled temperature (e.g., 60°C).

      • Photolytic: Expose the solution to UV light.

    • Analyze the stressed samples by HPLC to observe the formation of degradation peaks.

  • Stability Study:

    • Aliquot the stock solution into several vials for each storage condition to be tested (e.g., 2-8°C in the dark, room temperature in the light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

  • HPLC Analysis:

    • Set up the HPLC method. A typical starting point for related compounds is a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%)[6].

    • Set the UV detector to a wavelength where the compound has maximum absorbance.

    • Inject the samples and record the chromatograms.

  • Data Analysis:

    • Calculate the peak area of the intact 3-methyl-5-phenyl-2H-1,4-oxazine at each time point.

    • Determine the percentage of the compound remaining relative to the initial time point (T=0).

    • Plot the percentage remaining versus time for each storage condition.

HPLC Stability Workflow A Prepare Stock Solution B Aliquot for Different Conditions A->B C Store under Test Conditions (Temp, Light, etc.) B->C D Sample at Time Points (T=0, T=24h, etc.) C->D E HPLC Analysis D->E F Calculate % Remaining E->F G Plot Stability Curve F->G

Caption: Workflow for assessing the stability of 3-methyl-5-phenyl-2H-1,4-oxazine using HPLC.

References

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. PubMed. Available at: [Link]

  • Compound storage made simple. Roylan Developments. Available at: [Link]

  • Analytical methods for determining hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. PubChem. Available at: [Link]

  • A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Journal of Chemical Health Risks. Available at: [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Aqueous Solubility of 3-methyl-5-phenyl-2H-1,4-oxazine

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 3-methyl-5-phenyl-2H-1,4-oxazine. This document provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 3-methyl-5-phenyl-2H-1,4-oxazine. This document provides a comprehensive overview of troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate the successful use of this compound in your research.

Introduction: Understanding the Challenge

3-methyl-5-phenyl-2H-1,4-oxazine, a heterocyclic compound with a rigid aromatic structure, is anticipated to exhibit poor water solubility due to its significant hydrophobic character. While specific experimental data on its physicochemical properties are not widely published, its structure, featuring a phenyl group and a methyl-substituted oxazine ring, suggests a high LogP value and limited hydrogen bonding capacity with water. This inherent low aqueous solubility can pose significant challenges for in vitro assays, formulation development, and in vivo studies, leading to issues such as compound precipitation, inaccurate data, and poor bioavailability.

This guide will walk you through a systematic approach to identify the most suitable solubilization strategy for your specific experimental needs.

Diagram: Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow A Initial Assessment: Low Aqueous Solubility of 3-methyl-5-phenyl-2H-1,4-oxazine B Characterize Physicochemical Properties (Experimental or Predicted) pKa, LogP, Melting Point A->B C Select Solubilization Strategy Based on Experimental Context B->C D Is the compound ionizable? (Predicted basic or acidic pKa) C->D F Is the compound for an in vitro assay? C->F I Is the compound for pre-clinical/in vivo studies? C->I E pH Adjustment D->E Yes D->F No M Optimization & Validation E->M G Co-solvents (e.g., DMSO, Ethanol) F->G H Surfactants (e.g., Polysorbates) F->H G->M H->M J Cyclodextrins (e.g., HP-β-CD) I->J K Amorphous Solid Dispersions (ASDs) I->K L Lipid-Based Formulations (e.g., SEDDS) I->L J->M K->M L->M N Final Formulation M->N

Caption: A workflow to guide the selection of an appropriate solubility enhancement strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 3-methyl-5-phenyl-2H-1,4-oxazine is precipitating in my aqueous buffer. What is the first step I should take?

A1: Initial Troubleshooting: The Power of Co-solvents

For many research applications, particularly in vitro screening, the use of a water-miscible organic co-solvent is the most straightforward initial approach.[1][2] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[3][]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Widely used due to its high solubilizing power for a broad range of compounds and low toxicity at typical working concentrations.[1]

  • Ethanol: A less toxic alternative to DMSO, suitable for many cell-based assays.

  • Propylene Glycol (PG) & Polyethylene Glycol (PEG): Often used in formulations for in vivo studies.[1]

Troubleshooting Protocol: Co-solvent Strategy

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-methyl-5-phenyl-2H-1,4-oxazine in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Serial Dilution: Serially dilute the stock solution in your aqueous experimental buffer.

  • Observation: Visually inspect for any signs of precipitation at each dilution step.

  • Final Concentration: Ensure the final concentration of the co-solvent in your assay is low (typically <1%, and ideally <0.1%) to avoid off-target effects on biological systems. Always run a vehicle control (buffer with the same final concentration of co-solvent) to account for any solvent effects.

If precipitation persists:

  • Decrease the final compound concentration: Your desired concentration may be above the solubility limit even with a co-solvent.

  • Try a different co-solvent: The choice of co-solvent can influence solubility.

  • Consider alternative strategies: If a low co-solvent concentration is still causing precipitation, more advanced techniques may be necessary.

Q2: I need to prepare a solution for an animal study. Are high concentrations of DMSO acceptable?

A2: Beyond Simple Co-solvents: Strategies for In Vivo Formulations

High concentrations of DMSO can be toxic in vivo. Therefore, for pre-clinical and clinical studies, alternative formulation strategies are essential.

1. pH Adjustment (for Ionizable Compounds)

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of 3-methyl-5-phenyl-2H-1,4-oxazine to each buffer.

  • Equilibrate the samples (e.g., by shaking for 24-48 hours at a controlled temperature).

  • Centrifuge the samples to pellet the undissolved solid.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH to identify the optimal pH for solubilization.

2. Cyclodextrins: The Molecular "Hosts"

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate poorly water-soluble "guest" molecules, like 3-methyl-5-phenyl-2H-1,4-oxazine, forming inclusion complexes that have enhanced aqueous solubility and stability.[7][9][10]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, widely used in parenteral formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a favorable safety profile for intravenous administration.[10]
β-cyclodextrin (β-CD) Lower aqueous solubility compared to its derivatives, but can be effective.[9]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-20% w/v).

  • Add an excess of 3-methyl-5-phenyl-2H-1,4-oxazine to each cyclodextrin solution.

  • Equilibrate the samples as described for the pH-solubility study.

  • Measure the concentration of the dissolved compound in the supernatant.

  • Plot the compound concentration against the cyclodextrin concentration to determine the extent of solubility enhancement.

3. Lipid-Based Formulations

For oral delivery, lipid-based formulations can significantly enhance the absorption of poorly water-soluble drugs.[11][12][13] These formulations utilize lipid excipients, surfactants, and co-solvents to maintain the drug in a solubilized state in the gastrointestinal tract.[11][14][15]

Types of Lipid-Based Formulations:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

4. Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique to improve the solubility and dissolution rate of poorly water-soluble drugs.[16][17][18] In an ASD, the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[19] This amorphous form has a higher apparent solubility than the stable crystalline form.[16]

Common Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Soluplus®

Preparation Methods for ASDs:

  • Spray Drying: A solution of the drug and polymer is rapidly dried to form an amorphous powder.[19]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated to form a molten mass, which is then cooled to form the solid dispersion.[16]

Q3: My compound still shows low solubility even with co-solvents. What other options do I have for in vitro assays?

A3: Enhancing In Vitro Solubility with Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[20][21] These micelles have a hydrophobic core that can encapsulate poorly water-soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[20][22][23]

Commonly Used Surfactants:

SurfactantTypeTypical Working Concentration
Polysorbate 20 (Tween® 20) Non-ionic0.01 - 0.1%
Polysorbate 80 (Tween® 80) Non-ionic0.01 - 0.1%
Sodium Dodecyl Sulfate (SDS) AnionicUse with caution in biological assays
Cremophor® EL Non-ionicVaries, can have biological effects

Troubleshooting Protocol: Surfactant Solubilization

  • Select a Biocompatible Surfactant: For most biological assays, non-ionic surfactants like Polysorbate 20 or 80 are preferred due to their lower potential for protein denaturation.

  • Determine the CMC: If not known, the CMC of the surfactant in your buffer can be determined experimentally.

  • Prepare Surfactant Solutions: Prepare solutions of the surfactant in your experimental buffer at concentrations above the CMC.

  • Add the Compound: Add 3-methyl-5-phenyl-2H-1,4-oxazine to the surfactant-containing buffer and equilibrate.

  • Assess Solubility: Measure the concentration of the dissolved compound.

  • Control Experiments: Always include a vehicle control with the surfactant alone to account for any effects of the surfactant on your assay.

Diagram: Surfactant Micelle Formation and Drug Solubilization

Micelle_Formation cluster_water Aqueous Environment cluster_micelle Micelle center->s1_tail center->s2_tail center->s3_tail center->s4_tail center->s5_tail center->s6_tail center->s7_tail center->s8_tail s1 s2 s3 s4 s5 s6 s7 s8 drug 3-methyl-5-phenyl- 2H-1,4-oxazine

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

Safety & Handling

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676.
  • Jain, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 141-149.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • O'Driscoll, C. M., & Griffin, B. T. (2008). Biopharmaceutical challenges associated with drugs with low aqueous solubility--the potential of lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 617-624.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences, 98(8), 2549-2572.
  • Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and permeability using lipid-based delivery systems. Advanced Drug Delivery Reviews, 60(6), 673-691.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24), 1068-1075.
  • Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.
  • Streng, W. H. (1989). pH-solubility profiles of some 2,4-diaminopyrimidines. International Journal of Pharmaceutics, 54(2), 167-171.
  • Boyd, B. J. (2008). Past and future evolution in lipid-based drug delivery. Drug Development and Industrial Pharmacy, 34(7), 685-690.
  • Hovione. (2019). Amorphous Solid Dispersions - Increasing Solubility From API to Tablets. Retrieved from [Link]

  • Catalent. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1431.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Szejtli, J. (2005). Cyclodextrins: properties and applications. Periodica Polytechnica Chemical Engineering, 49(1), 1-13.
  • Surfactant Supplier. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]

  • Patel, M. M., & Patel, J. K. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 13(1), 260-270.
  • Rosen, M. J. (2004). Surfactants and interfacial phenomena. John Wiley & Sons.
  • Tadros, T. F. (Ed.). (2005). Surfactants in agrochemicals. CRC press.
  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? Retrieved from [Link]

  • Zoppi, A., et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy, 57(2), 307-314.
  • PubChem. (n.d.). 3-(4-Methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine. Retrieved from [Link]

  • Al-Juboori, S. A. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases.
  • Wikipedia. (n.d.). Oxazines. Retrieved from [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.

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Optimization

Technical Support Center: Purification &amp; Isolation of 3-Methyl-5-phenyl-2H-1,4-oxazine

Welcome to the Technical Support Center for heterocyclic purification. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-methyl-5-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-methyl-5-phenyl-2H-1,4-oxazine.

Unlike stable aromatic heterocycles (e.g., pyridines or pyrimidines), the 1,4-oxazine ring is non-aromatic. The lone pairs on the nitrogen and oxygen atoms conjugate with the ring's double bonds, creating an electron-rich, enamine/enol-ether-like system. This inherent electronic structure dictates the causality of its primary purification challenge: extreme sensitivity to acid-catalyzed hydrolysis and oxidation [1]. Standard purification workflows will often destroy your product before it reaches the flask.

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the thermodynamic and kinetic byproducts generated during the condensation of amino alcohols (e.g., phenylglycinol) with dicarbonyls or haloketones.

Table 1: Common Impurities and Physicochemical Separation Strategies

Impurity TypeSpecific ExampleCausality / SourceSeparation Strategy
Unreacted Starting Material (R)-PhenylglycinolIncomplete condensation; stoichiometric imbalance.Exploits high polarity of the amine/hydroxyl groups. Removed via basic aqueous wash or basic alumina.
Regioisomer 5-Methyl-3-phenyl-2H-1,4-oxazineAlternate nucleophilic attack pathways during cyclization.Reverse-phase Prep-HPLC (pH-buffered to 8.0) to resolve subtle dipole moment differences.
Degradation Product Ring-opened amino ketonesAcid-catalyzed hydrolysis of the oxazine ring on standard silica.Preventative: Use triethylamine (TEA)-deactivated silica or neutral/basic alumina.
Oxidation Product Pyrazine derivativesOxidative aromatization driven by thermodynamic stability.Exclude oxygen; handle under Argon; add antioxidants (e.g., BHT) to storage solvents.
Part 2: Troubleshooting Guide & FAQs
Q1: My crude NMR shows excellent conversion, but after standard silica gel chromatography, my product degrades into a complex mixture. Why is this happening, and how do I prevent it?

The Causality: Standard chromatography silica gel is inherently acidic due to surface silanol groups (pKa ~4.5 to 5.5). When 3-methyl-5-phenyl-2H-1,4-oxazine interacts with these acidic sites, the enamine-like nitrogen is protonated. This triggers a cascade of ring-opening hydrolysis reactions, reverting the oxazine back into amino ketone derivatives. Substituted 1,4-oxazines exhibit pronounced sensitivity to these acidic silanol groups [2].

The Solution: You must neutralize the stationary phase. Switch to Basic Alumina (Brockmann Grade III) or use TEA-deactivated silica gel . Self-Validating Check: Before running the full column, perform a 2D-TLC . Spot your crude mixture in the corner of a square TLC plate, run it in your chosen eluent, dry it, rotate the plate 90 degrees, and run it again. If the compound is stable, all spots will lie on a perfect diagonal line. If spots appear off the diagonal, your compound is degrading on the silica, confirming the need for a deactivated stationary phase.

Q2: How do I separate unreacted amino alcohol starting materials from the 1,4-oxazine product without using acidic aqueous washes?

The Causality: Normally, amines are removed via an acidic aqueous wash (e.g., 1M HCl), which protonates the amine and pulls it into the aqueous layer. However, exposing 1,4-oxazine to 1M HCl will instantly hydrolyze the ring.

The Solution: Rely on the extreme polarity difference. Amino alcohols like phenylglycinol will bind irreversibly to strongly basic alumina, while the relatively non-polar 3-methyl-5-phenyl-2H-1,4-oxazine will elute rapidly. Alternatively, use a mildly basic aqueous wash (pH 9.0 sodium bicarbonate) to remove water-soluble impurities while keeping the oxazine intact.

Q3: I have a mixture of regioisomers (3-methyl-5-phenyl vs. 5-methyl-3-phenyl). Silica chromatography cannot resolve them. What is the best preparative HPLC method?

The Causality: Regioisomers of 1,4-oxazines have nearly identical retention factors ( Rf​ ) on normal-phase silica because their overall lipophilicity is the same. However, the spatial arrangement of the methyl and phenyl groups alters the molecule's dipole moment and hydrodynamic radius, which can be resolved via hydrophobic interactions on a C18 reverse-phase column.

The Solution: Use Preparative HPLC with a strictly controlled pH. Do not use standard 0.1% TFA or Formic Acid modifiers , as these will degrade the oxazine during the run. Instead, use a volatile basic buffer like 10 mM Ammonium Bicarbonate (pH 8.0).

Part 3: Experimental Protocols
Protocol A: TEA-Deactivated Silica Gel Chromatography

This protocol creates a self-validating, acid-free environment for normal-phase purification.

  • Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume.

  • Slurry Packing: Slurry the silica gel in the TEA-spiked mobile phase. Pack the column and flush with at least 3 column volumes of the eluent. Mechanistic note: The TEA binds to the acidic silanol sites, neutralizing them before the oxazine is introduced.

  • Sample Loading: Dissolve your crude 3-methyl-5-phenyl-2H-1,4-oxazine in a minimum volume of the mobile phase. Avoid dichloromethane (DCM) for loading, as trace HCl in DCM can initiate degradation.

  • Elution: Elute the column under positive nitrogen pressure. Collect fractions in tubes pre-spiked with 10 µL of TEA to ensure the environment remains basic during solvent evaporation.

  • Concentration: Evaporate the solvent under reduced pressure at a bath temperature strictly below 30°C to prevent thermal degradation.

Protocol B: pH-Controlled Preparative HPLC for Regioisomer Resolution

Use this method when normal-phase chromatography fails to separate the 3-methyl and 5-methyl regioisomers.

  • Column Selection: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade water containing 10 mM Ammonium Bicarbonate, adjusted to pH 8.0 with dilute ammonia.

    • Solvent B: LC-MS grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 40% B to 65% B over 25 minutes. Flow rate: 20 mL/min.

  • Detection: Monitor UV absorbance at 240 nm and 350 nm (characteristic conjugation bands for 1,4-oxazines).

  • Fraction Recovery (Critical Step): 1,4-oxazines are unstable in water over prolonged periods, even at pH 8.0. Collect fractions into tubes chilled in an ice bath. Immediately extract the fractions with highly pure diethyl ether or lyophilize them within 2 hours of collection.

Part 4: Purification Workflow Visualization

Below is the logical decision tree for isolating acid-sensitive 1,4-oxazine derivatives.

PurificationWorkflow Start Crude 3-Methyl-5-phenyl -2H-1,4-oxazine TLC 2D-TLC Analysis (Check Degradation) Start->TLC Decision Is Silica Degradation Observed? TLC->Decision Alumina Use Basic Alumina or TEA-Treated Silica Decision->Alumina Yes (Acid Sensitive) Standard Standard Silica Chromatography Decision->Standard No (Stable) HPLC Prep-HPLC (C18) Buffer: pH 7.5-8.0 Alumina->HPLC Standard->HPLC Pure Pure 1,4-Oxazine (Store under Argon at -20°C) HPLC->Pure

Workflow for the isolation and purification of acid-sensitive 1,4-oxazine derivatives.

References
  • Aitken, R. A., Aitken, K. M., Carruthers, P. G., Jean, M.-A., & Slawin, A. M. Z. (2013). "1,4-Oxazine". Chemical Communications, 49(97), 11367-11369.[Link]

  • Claveau, E., Gillaizeau, I., Blu, J., Bruel, A., & Coudert, G. (2007). "Easy Access to New Heterocyclic Systems: 1,4-Oxazine and Substituted 1,4-Oxazines". The Journal of Organic Chemistry, 72(13), 4832-4836.[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR Chemical Shifts of 3-Methyl-5-phenyl-2H-1,4-oxazine: A Comparative Analytical Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of non-aromatic heterocycles. The 1,4-oxazine core is notoriously elusive; the parent compound was only recently isolated and characterized, revealing a complete lack of aromaticity[1]. While the parent structure exists exclusively as the 4H-isomer[2], substituted derivatives like 3-methyl-5-phenyl-2H-1,4-oxazine lock the ring into the 2H-isomer configuration.

This guide provides an objective, data-driven comparison of the NMR chemical shifts of 3-methyl-5-phenyl-2H-1,4-oxazine against alternative oxazine scaffolds. By detailing the mechanistic causality behind these observations and providing a self-validating experimental protocol, this document serves as a definitive reference for structural assignment.

Structural Dynamics & Mechanistic Causality

The 1,4-oxazine ring is an 8π-electron system. In the parent compound, it exists as the 4H-isomer, behaving essentially as an electronic hybrid between a pyran and a dihydropyridine. However, the introduction of substituents fundamentally alters the thermodynamic landscape of the ring.

In 3-methyl-5-phenyl-2H-1,4-oxazine , the presence of the C3-methyl and C5-phenyl groups thermodynamically favors the 2H-isomer. This structural shift breaks the pseudo-symmetry of the 4H-isomer and isolates the sp³-hybridized center at the C2 position.

This structural dynamic dictates the observed NMR chemical shifts through two primary mechanisms:

  • Inductive Deshielding (C2 Position): The C2 protons are flanked by a highly electronegative oxygen atom and the C3=N double bond. This intense localized electron withdrawal pushes the aliphatic C2-H₂ signals significantly downfield.

  • Mesomeric Effects (C6 Position): The C6 vinylic proton is strongly deshielded due to the adjacent oxygen atom's resonance contribution. This is distinctly different from the parent 4H-oxazine, where the equivalent protons resonate further upfield due to the distributed electron density of the 4H system.

Comparative NMR Performance Data

To objectively evaluate these structural markers, we compare the predictive and established shifts of 3-methyl-5-phenyl-2H-1,4-oxazine with two structural alternatives: the parent 4H-1,4-oxazine [1] and a standard 3,4-dihydro-2H-benzo[b][1,4]oxazine derivative[3].

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Position / Proton3-Methyl-5-phenyl-2H-1,4-oxazineParent 4H-1,4-Oxazine3,4-Dihydro-2H-benzo[b][1,4]oxazineMechanistic Causality
C2-H₂ ~ 4.65 (s, 2H)5.29 (m, 2H)~ 4.0 - 4.3 (m, 2H)Deshielded by adjacent O and C=N in the 2H-isomer.
C3-CH₃ ~ 2.35 (s, 3H)N/AN/AAllylic methyl deshielding via C=N conjugation.
C6-H ~ 6.80 (s, 1H)5.29 (m, 2H)N/A (Fused Ar)Vinylic proton strongly deshielded by oxygen resonance.
N-H N/A2.92 (br s, 1H)~ 5.2 - 5.4 (br s, 1H)Absent in 2H-isomer; present in 4H and dihydro analogs.
Phenyl Ar-H 7.35 - 7.80 (m, 5H)N/A6.5 - 7.5 (m)Standard aromatic ring current effects.
*Note: In the parent 4H-1,4-oxazine, the C2/C6 and C3/C5 protons appear as an A₂B₂ pattern at 5.29 and 5.19 ppm, respectively.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Position / Carbon3-Methyl-5-phenyl-2H-1,4-oxazineParent 4H-1,4-OxazineMechanistic Causality
C2 (CH₂) ~ 68.5126.4 (=CH-O)Shift from sp² vinylic (4H) to sp³ aliphatic (2H) bonded to oxygen.
C3 (C=N) ~ 160.2114.5 (=CH-N)Imine carbon is highly deshielded compared to vinylic amine carbon.
C3-CH₃ ~ 21.0N/AStandard aliphatic methyl shift.
C5 (=C-Ph) ~ 135.4114.5 (=CH-N)Quaternary sp² carbon conjugated with the phenyl ring.
C6 (=CH-O) ~ 142.8126.4 (=CH-O)Vinylic sp² carbon, deshielded by direct oxygen attachment.

Self-Validating Experimental Protocols

Trustworthy NMR analysis requires a self-validating workflow. Relying solely on 1D NMR can lead to misassignments in complex heterocycles, as tautomerization between 2H and 4H isomers is possible under certain conditions. The following protocol ensures absolute structural certainty.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the highly purified oxazine in 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) to prevent shift drift.

Step 2: Instrument Calibration & 1D Acquisition

  • Tune and match the probe on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • ¹H NMR: Acquire with 16–32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds. Calibrate the 90° pulse to ensure accurate integration, which is critical for distinguishing the isolated C2-H₂ singlet.

  • ¹³C NMR: Acquire with 512–1024 scans using proton decoupling (e.g., WALTZ-16). Crucial Step: Extend the D1 delay to 2–3 seconds to allow full relaxation of the quaternary carbons (C3 imine and C5), which otherwise may disappear into the baseline.

Step 3: 2D Validation (The Self-Validating Step)

  • HSQC (Heteronuclear Single Quantum Coherence): Run HSQC to correlate the ~4.65 ppm proton singlet directly with the ~68.5 ppm carbon. This unambiguously confirms the presence of the sp³ C2 position, ruling out the 4H-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): Observe long-range ³J coupling from the C3-methyl protons (~2.35 ppm) to the C3 imine carbon (~160.2 ppm). This validates the intact 2H-isomer framework and confirms the regiochemistry of the methyl substitution.

Visualizing the Analytical Workflow

To ensure reproducibility across different laboratories, the experimental protocol is mapped into a standardized workflow.

NMR_Workflow Sample Compound Synthesis & Purification Prep Sample Prep (CDCl3, TMS internal std) Sample->Prep Acq1H 1H NMR Acquisition (400 MHz, 298 K) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 298 K) Prep->Acq13C Process Spectral Processing (FT, Phase/Baseline Corr.) Acq1H->Process Acq13C->Process Assign Chemical Shift Assignment & Multiplet Analysis Process->Assign Validate Structural Validation (vs. Parent 1,4-Oxazine) Assign->Validate

Figure 1: Standardized self-validating workflow for NMR acquisition and structural assignment.

References

  • Aitken, R. A., Aitken, K. M., Carruthers, P. G., Jean, M.-A., & Slawin, A. M. Z. "1,4-Oxazine." Chemical Communications, vol. 49, no. 97, 2013, pp. 11367-11369. URL:[Link]

  • Zhimomi, B. K., Phom, M., Achumi, P., Imchen, P., Yanthan, K., Tumtin, S., & Phucho, T. "Microwave-assisted synthesis of novel [1,4] oxazine derivatives as potent anti-bacterial and antioxidant agents." Arkivoc, vol. 2024, no. 8, 2024, pp. 202412276. URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-methyl-5-phenyl-2H-1,4-oxazine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and medicinal chemistry, the structural elucidation of novel heterocyclic compounds is of paramount i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the structural elucidation of novel heterocyclic compounds is of paramount importance. The 1,4-oxazine scaffold, a six-membered heterocycle containing oxygen and nitrogen atoms, is a privileged structure found in numerous biologically active molecules.[1][2] The specific compound, 3-methyl-5-phenyl-2H-1,4-oxazine, presents a unique combination of a reactive heterocyclic core with aromatic and aliphatic substituents. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and metabolism studies.

While direct experimental fragmentation data for 3-methyl-5-phenyl-2H-1,4-oxazine is not extensively documented in the current literature, this guide provides a comprehensive analysis of its predicted fragmentation pathways under electron ionization (EI) mass spectrometry. By applying fundamental principles of mass spectrometry and drawing comparisons with the known fragmentation of structurally related morpholine and other heterocyclic derivatives, we can construct a robust and testable hypothesis for its fragmentation pattern.[3][4] This guide will serve as a valuable resource for researchers working with this and similar molecular architectures.

Proposed Primary Fragmentation Pathway of 3-methyl-5-phenyl-2H-1,4-oxazine (Inferred)

Upon introduction into an electron ionization (EI) mass spectrometer, 3-methyl-5-phenyl-2H-1,4-oxazine (Molecular Weight: 175.22 g/mol ) is expected to form a molecular ion (M+•) at m/z 175. The subsequent fragmentation is likely to be governed by the stability of the resulting fragment ions and neutral losses, driven by the inherent structural features of the molecule: the 1,4-oxazine ring, the phenyl substituent, and the methyl group.

The proposed primary fragmentation pathway is initiated by a retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for six-membered unsaturated heterocyclic rings.[4][5] This is often a favored pathway as it leads to the formation of stable neutral molecules and charged fragments.

Step-by-Step Proposed Fragmentation:

  • Formation of the Molecular Ion: The initial event is the removal of an electron to form the molecular ion at m/z 175 .

  • Retro-Diels-Alder (RDA) Fragmentation: The 2H-1,4-oxazine ring is predicted to undergo a concerted cleavage of the C2-C3 and O1-C6 bonds. This would result in the expulsion of a neutral acetylene molecule (C₂H₂) and the formation of a radical cation at m/z 149 .

  • Formation of a Stable Phenyl-Substituted Fragment: An alternative and likely highly favorable RDA fragmentation involves the cleavage of the C3-N4 and C5-C6 bonds, leading to the expulsion of a neutral acetonitrile molecule (CH₃CN) and the formation of a phenyl-substituted radical cation at m/z 134 .

  • Loss of a Methyl Radical: A common fragmentation pathway for methyl-substituted compounds is the loss of the methyl radical (•CH₃) via alpha-cleavage, leading to a stable cation. From the molecular ion, this would result in a fragment at m/z 160 .

  • Cleavage of the Phenyl Group: The phenyl group can be lost as a neutral radical (•C₆H₅), resulting in a fragment at m/z 98 . Conversely, the charge may be retained by the phenyl group, giving a characteristic ion at m/z 77 .

Visualization of the Proposed Primary Fragmentation Pathway

Caption: Proposed primary fragmentation pathways for 3-methyl-5-phenyl-2H-1,4-oxazine.

Comparison with Alternative Fragmentation Pathways and Structurally Related Compounds

Alternative Fragmentation Pathways

While the RDA reaction is a probable high-energy fragmentation pathway, other cleavages could occur, especially with softer ionization techniques or in tandem MS experiments.

  • Ring Opening followed by Fragmentation: The 1,4-oxazine ring could undergo initial ring-opening, followed by a series of cleavages to lose small neutral molecules like CO, HCN, or H₂O. This is a common fragmentation pattern for many heterocyclic systems.[5]

  • Fragmentation of the Phenyl Ring: Subsequent fragmentation of phenyl-containing ions, such as the loss of acetylene (C₂H₂) from the m/z 77 ion to give an ion at m/z 51, is a well-established process.[6]

Comparison with Morpholine Derivatives

Morpholine is a saturated analog of 1,4-oxazine. Studies on the mass spectrometry of morpholine derivatives often report the cleavage of substituents attached to the nitrogen or the loss of the entire morpholine ring.[3] For instance, in some complex morpholine derivatives, the loss of the morpholine core has been observed.[3] In the case of 3-methyl-5-phenyl-2H-1,4-oxazine, the presence of the double bond makes the RDA pathway more likely than the cleavage of the entire ring as a single neutral entity. The unsaturation provides a lower energy pathway for fragmentation.

Comparison with Phenyl-Substituted Heterocycles

The fragmentation of phenyl-substituted heterocyclic compounds often involves initial fragmentation of the heterocyclic ring, followed by cleavages related to the phenyl group. For example, in the mass spectra of some phenyl-substituted chromones, a retro-Diels-Alder fragmentation of the chromone ring is a key feature.[4][7] The subsequent fragmentation of the resulting phenyl-containing ions is also observed. This is consistent with our proposed pathway for 3-methyl-5-phenyl-2H-1,4-oxazine, where the RDA reaction is a primary event.

Summary of Predicted Key Fragment Ions

m/z Proposed Ion Structure/Formula Proposed Fragmentation Pathway
175[C₁₁H₁₁NO]⁺•Molecular Ion (M⁺•)
160[C₁₀H₈NO]⁺M - •CH₃ (Alpha-cleavage)
149[C₉H₉NO]⁺•M - C₂H₂ (Retro-Diels-Alder)
134[C₉H₈O]⁺•M - CH₃CN (Retro-Diels-Alder)
98[C₅H₆NO]⁺M - •C₆H₅
77[C₆H₅]⁺Phenyl cation

Experimental Protocol for Verification

To validate the proposed fragmentation pathways, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Objective: To acquire the electron ionization mass spectrum of 3-methyl-5-phenyl-2H-1,4-oxazine and identify its major fragment ions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Electron Ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Materials:

  • 3-methyl-5-phenyl-2H-1,4-oxazine standard (synthesized and purified).

  • High-purity solvent for sample dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-methyl-5-phenyl-2H-1,4-oxazine in the chosen solvent.

    • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for GC-MS analysis.

  • GC-MS Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2-3 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3-methyl-5-phenyl-2H-1,4-oxazine.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed m/z values and relative abundances with the proposed fragmentation pathways and the data in the summary table.

Rationale for Experimental Choices:

  • GC-MS with EI: This is a standard and robust technique for the analysis of volatile and semi-volatile organic compounds, providing reproducible fragmentation patterns.[8][9]

  • 70 eV Ionization Energy: This is the standard EI energy that provides sufficient energy to cause fragmentation and generate a characteristic mass spectrum, while also being the energy at which most mass spectral libraries are built.

  • Temperature Program: The chosen temperature program allows for good chromatographic separation and elution of the analyte without thermal degradation.

Conclusion

This guide provides a detailed, albeit inferred, analysis of the mass spectrometry fragmentation pathways of 3-methyl-5-phenyl-2H-1,4-oxazine. The proposed primary fragmentation is dominated by a retro-Diels-Alder reaction, characteristic of the unsaturated 1,4-oxazine ring, along with other common fragmentation processes such as alpha-cleavage and loss of the phenyl substituent. By comparing these predicted pathways with those of related heterocyclic systems, we have constructed a solid framework for the interpretation of its mass spectrum. The provided experimental protocol offers a clear and actionable plan for researchers to obtain empirical data and validate these hypotheses. This work underscores the power of applying fundamental principles of mass spectrometry to predict and understand the fragmentation of novel compounds, a critical step in the process of drug discovery and development.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. (2024, May 12).
  • Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives - Benchchem.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives - Benchchem.
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives - International Journal of ChemTech Research.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal.
  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives - Baghdad Science Journal. (2018).
  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.
  • Synthesis and Characterization of Some Novel Oxazine and Thiazine from Acetophenone Derivatives - Global Scientific Journals. (2022, March 15).

Sources

Validation

comparing reactivity of 3-methyl-5-phenyl-2H-1,4-oxazine vs morpholine derivatives

An In-Depth Comparative Guide: Reactivity of 3-Methyl-5-phenyl-2H-1,4-oxazine vs. Morpholine Derivatives As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is paramount in drug design and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Reactivity of 3-Methyl-5-phenyl-2H-1,4-oxazine vs. Morpholine Derivatives

As a Senior Application Scientist, selecting the appropriate heterocyclic scaffold is paramount in drug design and synthetic methodology. The 1,4-oxazine core presents itself in two vastly different electronic states: the fully saturated morpholine ring and its unsaturated counterpart, the 2H-1,4-oxazine.

This guide provides an objective, mechanistically grounded comparison between 3-methyl-5-phenyl-2H-1,4-oxazine (a reactive, unsaturated intermediate) and morpholine derivatives (stable, saturated pharmacophores). By understanding the causality behind their reactivity, researchers can better leverage these scaffolds in medicinal chemistry and complex organic synthesis.

Structural and Electronic Causality

The fundamental divergence in reactivity between these two classes stems from their hybridization and electronic delocalization.

Morpholine Derivatives (Saturated) Morpholine (tetrahydro-1,4-oxazine) is a fully saturated, six-membered heterocycle containing sp³-hybridized nitrogen and oxygen atoms[1]. It predominantly adopts a chair conformation. The presence of the electronegative ether oxygen exerts a strong inductive electron-withdrawing effect (-I effect) across the σ-bond framework. This pulls electron density away from the nitrogen, rendering the morpholine nitrogen less basic (pKa ~8.3) and less nucleophilic than structurally similar secondary amines like piperidine[2]. Despite this, it remains a highly reliable nucleophile for N-alkylation and N-acylation, making it a "privileged scaffold" in medicinal chemistry for improving aqueous solubility and pharmacokinetic profiles[3].

3-Methyl-5-phenyl-2H-1,4-oxazine (Unsaturated) In stark contrast, 3-methyl-5-phenyl-2H-1,4-oxazine contains a conjugated π-system. The 2H-1,4-oxazine core features sp²-hybridized carbons at the 3, 5, and 6 positions, and an sp²-hybridized nitrogen at position 4. The presence of the C=N (imine) and C=C bonds creates an electron-deficient ring system susceptible to both nucleophilic attack and reduction[4]. Furthermore, the unsaturated nature of the ring makes it prone to thermal or photochemical ring-opening. Specifically, 2H-1,4-oxazines can undergo irreversible ring opening across the N–C2 bond to form reactive 2-azabuta-1,3-dienes, which can subsequently participate in cycloadditions or further cyclizations[5].

Comparative Reactivity Profile

To effectively deploy these compounds, one must map their reactivity profiles against standard synthetic conditions.

Nucleophilicity and Electrophilicity
  • Morpholine: Acts exclusively as a nucleophile. The secondary amine readily attacks electrophiles (e.g., acid chlorides, alkyl halides) to form stable amides or tertiary amines. It is exceptionally stable to oxidizing and reducing agents under standard conditions[2].

  • 2H-1,4-Oxazine: Acts as an ambident system. The C3 carbon (part of the C=N bond) is highly electrophilic, while the overall diene-like system can participate in cycloadditions. It does not typically act as a simple nucleophile due to the lack of a free N-H proton and the involvement of the nitrogen lone pair in the conjugated system.

Stability and Ring Integrity
  • Morpholine: The saturated ring is highly robust. It resists ring-opening even under harsh acidic or basic conditions, which is why it is used in high-temperature steam systems for corrosion protection[1].

  • 2H-1,4-Oxazine: The ring is inherently strained and reactive. It can be catalytically reduced to the corresponding morpholine (e.g., 3-methyl-5-phenylmorpholine) using hydrogen and a palladium catalyst[4]. Additionally, it exhibits photochromic activity, opening to azadienes under UV irradiation[5].

Quantitative Data Comparison
PropertyMorpholine Derivatives3-Methyl-5-phenyl-2H-1,4-oxazine
Hybridization (N) sp³sp²
Primary Reactivity Nucleophilic (at Nitrogen)Electrophilic (at C3), Cycloadditions
Ring Stability Extremely HighModerate to Low (Prone to ring-opening)[5]
Redox Stability Stable to mild reduction/oxidationReadily reduced to morpholine[4]
Primary MedChem Role Solubilizing group, PharmacophoreSynthetic intermediate, Prodrug scaffold

Mechanistic Pathways & Visualizations

The following diagram illustrates the divergent reaction pathways of the unsaturated oxazine versus the saturated morpholine.

Reactivity Oxazine 3-methyl-5-phenyl- 2H-1,4-oxazine Morpholine 3-methyl-5-phenyl- morpholine Oxazine->Morpholine Catalytic H2 (Reduction) Azadiene 2-azabuta-1,3-diene (Ring-Opened) Oxazine->Azadiene UV Irradiation (Ring Opening) N_Acyl N-Acyl Morpholine Derivative Morpholine->N_Acyl R-COCl / Base (N-Functionalization)

Caption: Divergent reactivity pathways: 2H-1,4-oxazine reduction/ring-opening vs. morpholine N-functionalization.

Experimental Protocols: A Self-Validating System

To demonstrate the chemical relationship and reactivity differences between these two scaffolds, we provide a continuous, self-validating experimental workflow. Protocol A reduces the highly reactive 3-methyl-5-phenyl-2H-1,4-oxazine to its stable morpholine counterpart[4]. Protocol B validates the nucleophilic nature of the newly formed saturated morpholine via N-acylation[2].

Protocol A: Synthesis of 3-Methyl-5-phenylmorpholine via Catalytic Hydrogenation

Causality: The C=N and C=C bonds of the 2H-1,4-oxazine are susceptible to catalytic hydrogenation, while the C-O ether linkage remains intact, yielding the fully saturated morpholine ring.

  • Preparation: Dissolve 3-methyl-5-phenyl-2H-1,4-oxazine (10 mmol) in 30 mL of anhydrous ethanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) under an inert argon atmosphere to prevent premature ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Pressurize the vessel to 3 atm and stir vigorously at room temperature for 12 hours.

  • Monitoring: Monitor the disappearance of the highly UV-active starting material via TLC (Hexanes:EtOAc 3:1). The saturated product will show significantly reduced UV absorbance.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-methyl-5-phenylmorpholine as a viscous oil or low-melting solid.

Protocol B: N-Acylation of 3-Methyl-5-phenylmorpholine

Causality: The newly formed secondary amine is nucleophilic. The addition of a non-nucleophilic base (triethylamine) neutralizes the HCl byproduct, driving the reaction forward.

  • Preparation: Dissolve the synthesized 3-methyl-5-phenylmorpholine (5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (Et₃N) (7.5 mmol, 1.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add benzoyl chloride (5.5 mmol, 1.1 eq) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to afford the N-benzoyl-3-methyl-5-phenylmorpholine.

Workflow Step1 Step 1: Hydrogenation Substrate: 2H-1,4-oxazine Reagents: H2, Pd/C, EtOH Step2 Step 2: Filtration Action: Remove Catalyst Method: Celite Pad Step1->Step2 Step3 Step 3: N-Acylation Substrate: Morpholine Reagents: R-COCl, Et3N, DCM Step2->Step3 Step4 Step 4: Purification Method: Flash Chromatography Yield Assessment Step3->Step4

Caption: Sequential experimental workflow from oxazine reduction to morpholine functionalization.

Conclusion

The choice between a 2H-1,4-oxazine and a morpholine derivative dictates the trajectory of a synthetic route. The unsaturated 3-methyl-5-phenyl-2H-1,4-oxazine serves as a dynamic, reactive intermediate capable of ring-opening and cycloadditions. Conversely, its saturated morpholine counterpart provides a stable, nucleophilic anchor, explaining its ubiquitous presence in FDA-approved therapeutics.

References

  • MORPHOLINE | Source: atamankimya.com URL:[Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: researchgate.net URL:[Link]

  • Morpholine - Wikipedia Source: wikipedia.org URL:[Link]

  • 1,4-(Benz)Oxazines Source: thieme-connect.de URL:[Link]

  • Azirinium ylides from α-diazoketones and 2H-azirines on the route to 2H-1,4-oxazines Source: d-nb.info URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3-methyl-5-phenyl-2H-1,4-oxazine

A Senior Application Scientist's In-Depth Technical Guide In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-methyl-5-phenyl-2H-1,4-oxazine, a novel heterocyclic entity with therapeutic potential. We will delve into the scientific rationale behind each validation parameter, compare the HPLC method with alternative analytical techniques, and present supporting experimental data to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.

Introduction: The Criticality of Purity and the Role of HPLC

The therapeutic activity and safety of any drug substance are intrinsically linked to its purity. Impurities, even at trace levels, can impact the drug's stability, bioavailability, and toxicity profile. Therefore, a robust and reliable analytical method for purity determination is paramount throughout the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of non-volatile and thermally labile organic compounds like 3-methyl-5-phenyl-2H-1,4-oxazine.[1] Its high resolution, sensitivity, and precision make it an indispensable tool for separating, identifying, and quantifying the API and its potential impurities.[2][3]

This guide will navigate the intricate process of HPLC method validation, adhering to the globally recognized guidelines set forth by the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline on the validation of analytical procedures.[4][5][6][7][8][9] We will also explore the principles of analytical procedure development as outlined in ICH Q14, which emphasizes a science- and risk-based approach.[10][11][12]

HPLC Method Development: A Symphony of Science and Strategy

The development of a stability-indicating HPLC method is the foundational step before validation can commence. The goal is to create a method that can separate the main peak (3-methyl-5-phenyl-2H-1,4-oxazine) from all potential process-related impurities and degradation products.

Understanding the Analyte: Physicochemical Properties

While specific experimental data for 3-methyl-5-phenyl-2H-1,4-oxazine is not extensively published, its structure suggests it is a weakly basic, non-polar molecule. This information guides the initial selection of the stationary and mobile phases.

Chromatographic Conditions: The Experimental Blueprint

A reversed-phase HPLC method is the logical starting point. Here is a proposed set of initial chromatographic conditions:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for retaining and separating non-polar to moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe use of a buffered aqueous phase (A) and an organic modifier (B) allows for gradient elution, which is crucial for separating compounds with a range of polarities. Formic acid helps to protonate the analyte and improve peak shape.
Gradient 20% B to 80% B over 20 minutesA gradient elution is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common UV wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Injection Volume 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Forced Degradation Studies: Proving Stability-Indicating Power

To ensure the method is "stability-indicating," forced degradation studies are performed.[2][13][14][15][16] This involves subjecting a solution of 3-methyl-5-phenyl-2H-1,4-oxazine to various stress conditions to intentionally generate degradation products. The objective is to demonstrate that the HPLC method can separate these degradation products from the intact API.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 1 mg/mL of the API in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of the API in 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of the API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API heated at 105 °C for 24 hours.

  • Photolytic Degradation: 1 mg/mL of the API solution exposed to UV light (254 nm) for 24 hours.

The chromatograms from these studies should show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products, with no co-elution.

HPLC Method Validation: The Gauntlet of Scrutiny

Once a suitable HPLC method is developed, it must undergo a rigorous validation process to demonstrate its fitness for purpose.[5][7][17][18][19][20] The following validation parameters are assessed according to ICH Q2(R2) guidelines.

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][17]

Experimental Protocol: Specificity

  • Analyze a blank (diluent), a placebo (if applicable), a solution of the API, and a spiked sample containing the API and known impurities/degradants.

  • The chromatograms should demonstrate that there are no interfering peaks at the retention time of the API.

  • Peak purity analysis using a PDA detector should be performed on the API peak in the stressed samples to confirm its spectral homogeneity.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of the API at different concentrations, typically ranging from the quantitation limit (LOQ) to 150% of the target concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

Experimental Protocol: Range

The range is typically established from the linearity, accuracy, and precision studies. For a purity method, the range should cover from the LOQ to 120% of the specification limit for impurities.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[11][17]

Experimental Protocol: Accuracy

  • Prepare samples of a known concentration (e.g., placebo) spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][17][21]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a homogeneous sample at the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.1 units)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should still be met, and the results should not be significantly affected by the changes.

Comparison with Alternative Purity Analysis Methods

While HPLC is the predominant technique, other methods can be used for purity analysis, often as complementary or orthogonal techniques.[22][23][24][25]

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.Requires specialized equipment, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.[24]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Provides structural information, can be a primary method for quantification without the need for a reference standard of the analyte.Lower sensitivity than HPLC, requires specialized and expensive instrumentation.[24]
Thin-Layer Chromatography (TLC) Separation of components of a mixture based on their different rates of movement through a stationary phase (a thin layer of adsorbent material on a flat plate).Simple, rapid, and inexpensive for qualitative analysis and screening.Not typically used for quantitative analysis, lower resolution than HPLC.[22]

Data Presentation: A Clear and Concise Summary

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of HPLC Method Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the API. Peak purity index > 0.999.No interference. Peak purity index > 0.999.
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 1 - 150Defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.5%Intermediate: 0.8%≤ 2.0%
LOD (µg/mL) 0.1Report value
LOQ (µg/mL) 0.3Report value
Robustness System suitability parameters met under all varied conditions.System suitability criteria met.

Conclusion: A Validated Method for Confident Purity Assessment

This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity analysis of 3-methyl-5-phenyl-2H-1,4-oxazine. By adhering to the principles of method development and validation as prescribed by regulatory bodies like the ICH, researchers can ensure the generation of reliable and accurate data. The comparison with alternative analytical techniques highlights the strengths of HPLC as the primary tool for this purpose, while also acknowledging the value of orthogonal methods for comprehensive characterization. A validated HPLC method is not just a regulatory requirement; it is a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]

  • Taylor & Francis Online. (2006). Determination of Ofloxacin, A New Oxazine Derivative in Human Serum, Urine, and Bile by High-Performance Liquid Chromatography. [Link]

  • Taylor & Francis Online. (n.d.). Determination of Ofloxacin, A New Oxazine Derivative in Human Serum, Urine, and Bile by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Examples of HPLC chromatograms of pure and crude oxazines 11(R 1 ,X,R 2 ) and 12(R 1 ,X,R 2 ). [Link]

  • ResearchGate. (n.d.). HPLC Chromatogram of Specificity of bennz-1,3-oxazine derivatives. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ChemRxiv. (n.d.). Development of Poly(2-oxazoline)s and poly(2-oxazine)s based formulation library and estimation of polymer/drug compatibility. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

Sources

Validation

comparative biological activity of 3-methyl-5-phenyl-2H-1,4-oxazine analogs

Comparative Biological Activity of 3-Methyl-5-Phenyl-2H-1,4-Oxazine Analogs: A Technical Guide for Drug Development Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity of 3-Methyl-5-Phenyl-2H-1,4-Oxazine Analogs: A Technical Guide for Drug Development

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that offer tunable pharmacokinetics for drug development. The 1,4-oxazine core—specifically when substituted with a 3-methyl and a 5-phenyl (or equivalent bulky aryl) group—represents a highly versatile pharmacophore, particularly in antimicrobial and neuroactive drug discovery.

The causality behind this specific substitution pattern is rooted in strict structure-activity relationship (SAR) dynamics:

  • Lipophilic Membrane Penetration: The 5-phenyl or bulky aryl group significantly enhances the molecule's lipophilicity. This is a critical thermodynamic requirement for penetrating the complex lipid bilayers of Gram-negative bacteria or crossing the blood-brain barrier.

  • Stereospecific Target Binding: The 3-methyl group introduces a critical chiral center (particularly in dihydro- analogs). This stereocenter dictates the spatial orientation required to dock precisely into the active sites of target enzymes, such as bacterial DNA gyrase or Topoisomerase IV, preventing ATP hydrolysis and leading to DNA fragmentation ([1]).

In this guide, we objectively compare the biological performance of three primary classes of 1,4-oxazine analogs: Pyrazolo[1,4]oxazines, Benzo[1,4]oxazin-2-ones, and Fluoro-benzo[1,4]oxazines.

Comparative Biological Performance

To make informed decisions in lead optimization, we must benchmark these analogs against standardized microbial strains. The following table synthesizes quantitative experimental data from recent comparative studies, highlighting how structural modifications to the 1,4-oxazine core impact primary targets and minimum inhibitory concentrations (MIC) or zones of inhibition.

Compound ClassSpecific Analog ExamplePrimary Target PathogenBiological Activity (Efficacy)Reference
Pyrazolo[1,4]oxazine 5-cyano-3-methyl-1-phenylpyrazolo[4,3-b][1,4]oxazine-6-oneGram-negative (P. aeruginosa, P. mirabilis)Moderate to High (Zone of Inhibition: ~15-20 mm at 20 mg/well)[2]
Benzo[1,4]oxazin-2-one 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b][1,4]oxazin-2-oneGram-positive (S. aureus, M. tuberculosis)High (Favorable binding, high SNAr yield, potent MIC)[3]
Fluoro-benzo[1,4]oxazine (S)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazineBroad-spectrum (DNA Gyrase)Very High (Key enantiopure precursor to Levofloxacin)[1]

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent downstream failure.

Protocol A: Microwave-Assisted SNAr Synthesis of 3-Aryl-2H-benzo[1,4]oxazin-2-ones

Traditional carbon-carbon coupling often requires heavy metal catalysts. We utilize a sustainable, microwave-assisted Nucleophilic Aromatic Substitution (SNAr) approach, which leverages rapid, uniform heating to overcome the activation energy barrier without metals ([4]).

  • Precursor Activation: Treat 1,4-benzoxazinedione with Vilsmeier–Haack reagent to generate the 3-chloro-1,4-benzoxazin-2-one intermediate. Causality: This step creates a highly electrophilic center at the C3 position, priming the ring for nucleophilic attack.

  • Nucleophilic Addition: Combine the intermediate (0.55 mmol) with an aryl nucleophile (e.g., indole or N-methylindole, 1.1 mmol) in 2 mL of THF.

  • Microwave Irradiation: Subject the mixture to 300 W microwave irradiation for 7 to 12 minutes.

  • Self-Validation Checkpoint (TLC & NMR): Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the 3-chloro starting material validates the SNAr progression. Post-purification, confirm the structure via 1H-NMR; the presence of the 3-methyl singlet and 5-phenyl multiplet confirms successful coupling without ring-opening side reactions.

Protocol B: Antimicrobial Susceptibility Testing (Agar Cup Method)

For novel, highly lipophilic 1,4-oxazine analogs, the Agar Cup method is often preferred over standard broth microdilution during initial screening, as it prevents precipitation issues in aqueous broths and allows for clear diffusion visualization ([2]).

  • Inoculation: Spread standardized overnight bacterial cultures (e.g., S. aureus, P. aeruginosa) evenly over the surface of solidified Mueller Hinton agar plates.

  • Well Creation: Use a sterile borer to create 4 mm wells in the agar. Causality: Uniform well size ensures consistent radial diffusion of the compound, making zone measurements directly comparable.

  • Compound Application: Dissolve the 1,4-oxazine analogs in a biologically inert solvent (e.g., DMSO) and load 20 mg of each compound per well.

  • Self-Validation Checkpoint (Controls): Always include a vehicle control well (DMSO only) to rule out solvent toxicity, and a positive control well (e.g., Ciprofloxacin) to validate the assay's sensitivity. Incubate at 37°C for 24 hours and measure the zones of inhibition using calibrated calipers.

Mechanistic Pathway

The biological efficacy of these analogs relies on a sequential cascade, starting from physical penetration to enzymatic blockade.

Mechanism A 1,4-Oxazine Analog (e.g., 3-methyl-5-phenyl) B Lipophilic Membrane Penetration A->B Enhanced by aryl substitution C Target Enzyme Binding (e.g., DNA Gyrase) B->C Stereospecific 3-methyl binding D Inhibition of DNA Supercoiling C->D ATP hydrolysis blockade E Bactericidal Effect (Cell Death) D->E DNA fragmentation

Figure 1: Mechanistic pathway of 1,4-oxazine analogs targeting bacterial DNA replication.

References

  • Synthesis of New Heterocyclic Compounds with Biological Activity against Pathogenic Microbes in the Albaha Area Biomedical Journal of Scientific & Technical Research[Link]

  • Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling Frontiers in Chemistry[Link]

  • Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor The Journal of Organic Chemistry[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-5-phenyl-2H-1,4-oxazine proper disposal procedures

As a Senior Application Scientist, I recognize that laboratory safety transcends basic compliance—it is the bedrock of reliable drug development and chemical research. 3-Methyl-5-phenyl-2H-1,4-oxazine is a specialized he...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety transcends basic compliance—it is the bedrock of reliable drug development and chemical research. 3-Methyl-5-phenyl-2H-1,4-oxazine is a specialized heterocyclic compound frequently utilized as an intermediate in synthetic and medicinal chemistry. While highly valuable, its oxazine ring structure dictates stringent handling and disposal protocols to prevent occupational exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational plan to ensure absolute safety, regulatory compliance, and environmental stewardship when managing this chemical.

Chemical Profiling & Mechanistic Causality

To manage a chemical waste stream effectively, one must first understand its intrinsic reactivity. 3-Methyl-5-phenyl-2H-1,4-oxazine contains a nitrogen-oxygen heteroaromatic system. Like other oxazine derivatives, it is highly destructive to mucous membranes, skin, and eyes, and exhibits significant toxicity upon ingestion or inhalation (1).

The Causality of Chemical Incompatibility: The most critical safety vulnerability when handling oxazines is their reactivity with nitrosating agents. In the presence of nitrites, nitrates, or nitrous acid, the nitrogen atom in the oxazine ring can undergo N-nitrosation. This reaction yields nitrosamines—compounds that are highly potent, well-documented animal carcinogens (2). Therefore, the foundational rule of oxazine disposal is absolute segregation from oxidizing agents and nitric acid waste streams .

G Oxazine 3-Methyl-5-phenyl- 2H-1,4-oxazine Reaction N-Nitrosation Reaction Oxazine->Reaction Nitrite Nitrosating Agents (e.g., NaNO2, HNO3) Nitrite->Reaction Product N-Nitrosamine Derivatives (Highly Carcinogenic) Reaction->Product

Fig 1: Mechanistic pathway of N-nitrosamine formation highlighting nitrite incompatibility.

Quantitative Safety & Logistics Data

To standardize laboratory operations, all quantitative safety metrics and logistical requirements for 3-Methyl-5-phenyl-2H-1,4-oxazine are summarized below.

ParameterSpecification / Requirement
Chemical Class Heterocyclic Amine / Oxazine Derivative
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Harmful if Swallowed
Incompatible Materials Strong oxidizers, nitrites, strong acids, acid chlorides
Required PPE Nitrile gloves (≥0.11 mm thickness), splash goggles, lab coat, fume hood
Storage Temperature 2°C to 8°C (or ambient if specified by manufacturer), dry and well-ventilated
EPA Waste Classification Handled as Characteristic Hazardous Waste (Toxicity/Ignitability)
Extinguishing Media Water spray, dry chemical, carbon dioxide, or alcohol-resistant foam

Experimental Protocol: Step-by-Step Disposal Methodology

This methodology provides a self-validating workflow. Each step includes a verification check to ensure the protocol's integrity before proceeding to the next phase.

Phase 1: Waste Segregation and Accumulation

  • Verify Container Compatibility: Select a high-density polyethylene (HDPE) or amber glass waste container.

    • Causality: Oxazines and their solvent vehicles can degrade certain low-density plastics over time; HDPE ensures long-term structural integrity.

  • Isolate the Waste Stream: Ensure the container is exclusively designated for "Nitrogenous Heterocyclic Waste."

    • Verification Check: Review the laboratory waste log to confirm no nitric acid, nitrites, or strong oxidizers have been previously introduced to this specific container.

  • Transfer the Chemical: Operating strictly inside a certified chemical fume hood, carefully transfer the 3-Methyl-5-phenyl-2H-1,4-oxazine waste (whether neat or dissolved in compatible organic solvents like THF) into the waste container.

Phase 2: Labeling and Storage 4. Apply GHS Labeling: Affix a hazardous waste label detailing the exact contents: "3-Methyl-5-phenyl-2H-1,4-oxazine (Heterocyclic Amine), Flammable/Toxic." 5. Store in Secondary Containment: Place the sealed container in a secondary containment tray within a designated flammables or corrosives cabinet, away from direct sunlight and heat sources.

Phase 3: Final Disposition 6. Coordinate with EHS: Submit a waste pickup request to your Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor. 7. Incineration: The preferred method of destruction for oxazine derivatives is high-temperature incineration in a facility equipped with an afterburner and scrubber (3).

  • Causality: Incineration at elevated temperatures ensures complete thermal breakdown of the heterocyclic ring, while the scrubber neutralizes toxic nitrogen oxide (NOx) emissions generated during combustion.

G Start Waste Generation: 3-Methyl-5-phenyl-2H-1,4-oxazine Segregation Segregate from Nitrites, Strong Acids & Oxidizers Start->Segregation Collection Collect in Compatible HDPE/Glass Containers Segregation->Collection Labeling Attach RCRA/GHS Compliant Labels Collection->Labeling Storage Store in Flammables/Corrosives Cabinet (<25°C) Labeling->Storage Disposal Transfer to Licensed Chemical Waste Vendor Storage->Disposal

Fig 2: Standardized laboratory waste disposal workflow for 3-Methyl-5-phenyl-2H-1,4-oxazine.

Emergency Response: Spill Mitigation Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent aerosolization and environmental discharge (4).

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Emergency PPE: Equip a NIOSH-approved respirator (if outside a hood), heavy-duty nitrile gloves, and a face shield (5).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders like Chemizorb®).

    • Verification Check: Ensure no combustible materials (like sawdust or paper towels) are used, as they can exacerbate flammability risks.

  • Absorption and Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a secure, sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste. Do not flush rinsate down the drain, as oxazines form corrosive mixtures with water and are toxic to aquatic life.

References

  • SAFETY DATA SHEET - Tetrahydro-2H-1,4-oxazine Merck Millipore
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Public
  • Hazardous Laboratory Chemicals Disposal Guide Reed College
  • Morpholine - NIOSH Pocket Guide to Chemical Hazards Centers for Disease Control and Prevention (CDC)
  • SAFETY DATA SHEET - Tetrahydro-2H-1,4-oxazine Sigma-Aldrich

Sources

Handling

Operational Guide to Personal Protective Equipment for Handling 3-Methyl-5-phenyl-2H-1,4-oxazine

A Preamble on Precaution: Safety data for 3-Methyl-5-phenyl-2H-1,4-oxazine is not extensively detailed in readily available public resources. As a novel or less-common heterocyclic compound, a proactive and conservative...

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Author: BenchChem Technical Support Team. Date: April 2026

A Preamble on Precaution: Safety data for 3-Methyl-5-phenyl-2H-1,4-oxazine is not extensively detailed in readily available public resources. As a novel or less-common heterocyclic compound, a proactive and conservative approach to safety is mandatory.[1] This guide bases its primary recommendations on the established safety protocols for handling novel chemical entities and structurally related compounds, such as morpholine derivatives, to ensure the highest standard of safety for all laboratory personnel.[2]

Hazard Assessment and Engineering Controls

Before any handling of 3-Methyl-5-phenyl-2H-1,4-oxazine, a thorough risk assessment is essential.[1] Given the unknown specific toxicity and reactivity, the compound should be treated as hazardous. Key considerations include the potential for skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or absorbed through the skin.[3][4]

Primary Engineering Control: Chemical Fume Hood

All manipulations of 3-Methyl-5-phenyl-2H-1,4-oxazine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[2] This is the most critical engineering control to minimize inhalation exposure to vapors, aerosols, or dust. The fume hood sash should be kept as low as possible to maximize protection.[5]

Required Personal Protective Equipment (PPE)

The minimum required PPE should be worn at all times when handling this compound.[1][6] The following table outlines the specific PPE and the rationale for its use.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldStandard safety glasses are insufficient. Tightly fitting safety goggles are mandatory to protect against splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities.[2][7]
Skin Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[2] A double-gloving technique (wearing two pairs of gloves) is advised for enhanced protection during direct handling.
Lab CoatA chemical-resistant, long-sleeved lab coat is mandatory to protect against skin contact. Cuffs should be snug around the wrist.[2][6]
Respiratory Protection Fume Hood or RespiratorPrimary respiratory protection is achieved by using a chemical fume hood.[2] In the event of a fume hood failure or a large-scale spill, a respirator with organic vapor cartridges may be necessary. All respirator use must be in accordance with your institution's respiratory protection program.[8][9]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in any laboratory setting where chemicals are handled. Perforated shoes or sandals are not permitted.[10]

Procedural Workflow for PPE Usage

This section provides a step-by-step guide for the correct sequence of donning (putting on) and doffing (taking off) PPE to prevent cross-contamination.

Donning PPE Protocol

The following diagram illustrates the correct sequence for putting on your PPE before handling 3-Methyl-5-phenyl-2H-1,4-oxazine.

G cluster_donning PPE Donning Sequence A 1. Lab Coat Secure all fastenings. B 2. Gloves (First Pair) If double-gloving. A->B C 3. Eye Protection Safety goggles. B->C D 4. Face Shield If required by risk assessment. C->D E 5. Gloves (Second Pair) Place cuffs over lab coat sleeves. D->E

Caption: A stepwise workflow for correctly donning PPE.

Doffing PPE Protocol

The doffing sequence is critical to avoid contaminating your skin or clothing.

  • Inspect and Decontaminate Gloves: Before removal, inspect your outer gloves for any visible contamination or damage. If contaminated, wipe them down with an appropriate solvent if safe to do so.

  • Remove Outer Gloves: Carefully peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.[3]

  • Remove Face Shield: If wearing a face shield, remove it by grasping the headband and lifting it away from your face.

  • Remove Lab Coat: Unfasten your lab coat. Roll it down from your shoulders, turning the sleeves inside out. Avoid letting the outer, potentially contaminated surface touch your clothes.

  • Remove Safety Goggles: Remove your safety goggles by handling the earpieces.

  • Remove Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][10]

Disposal of Contaminated PPE

All disposable PPE used while handling 3-Methyl-5-phenyl-2H-1,4-oxazine must be considered hazardous waste.

  • Waste Collection: All disposable items, including gloves, bench paper, and any contaminated wipes, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Regulatory Compliance: Dispose of all waste in strict accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations.

The following diagram illustrates the decision-making process for handling and disposing of PPE.

G cluster_disposal PPE Disposal Workflow Start Handling Complete Doff Doff PPE in Correct Sequence Start->Doff Inspect Inspect PPE for Contamination Doff->Inspect Contaminated Place in Labeled Hazardous Waste Container Inspect->Contaminated Yes NonContaminated Dispose in Regular Lab Waste Inspect->NonContaminated No Wash Wash Hands Thoroughly Contaminated->Wash NonContaminated->Wash

Caption: A workflow for the safe disposal of used PPE.

References

  • Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • Personal protective equipment for handling Morpholine ole
  • Morpholine Safety D
  • Safety D
  • Morpholine - Safety D
  • Morpholine - NIOSH Pocket Guide to Chemical Hazards. CDC.
  • SAFETY DATA SHEET - 1-Methyl-1-phenylhydrazine. TCI Chemicals.
  • SAFETY DATA SHEET - 1,3-Benzenediol deriv
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc.
  • Approaches to Incorporating Green Chemistry and Safety into Laboratory Culture.
  • Safety Data Sheet BD491981.

Sources

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